Piromidic Acid-d5
Description
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Properties
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Piromidic Acid-d5
Executive Summary
Piromidic Acid-d5 is the stable isotope-labeled analog of Piromidic acid, a first-generation pyridopyrimidine quinolone antibiotic. It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalytical assays. By incorporating five deuterium atoms, typically on the N-ethyl side chain, the molecule retains the chromatographic behavior of the analyte while providing a distinct mass shift (+5 Da) to differentiate it during mass spectrometry.
This guide details a cost-effective, high-fidelity synthesis route via late-stage N-alkylation . This strategy minimizes the consumption of expensive deuterated reagents and ensures high isotopic enrichment (>99 atom% D).
Retrosynthetic Analysis & Strategy
Strategic Rationale
The synthesis of this compound (
-
Target Molecule: 8-(ethyl-d5)-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid.[1][2]
-
Labeling Site: The
-ethyl group. -
Reagents: 2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (Precursor) + Iodoethane-d5 (
).
Why this route?
-
Cost Efficiency: Introducing the label in the final step prevents the loss of expensive deuterium during multi-step heterocycle formation.
-
Metabolic Stability: While N-dealkylation is a metabolic pathway, the
-ethyl group is sufficiently stable for use as an extraction standard. The heavy isotope effect may slightly retard dealkylation, but this does not affect its utility as an IS for quantification. -
Chemical Stability: The aromatic pyridopyrimidine core remains untouched, reducing the risk of H/D scrambling.
Reaction Pathway Visualization
Figure 1: Retrosynthetic pathway for the generation of this compound via N-alkylation.[3]
Materials & Safety Protocols
Key Reagents
| Reagent | Grade | Role | Hazard Note |
| Nor-Piromidic Acid | >98% | Scaffold | Irritant |
| Iodoethane-d5 | ≥99.5 atom% D | Label Source | Carcinogen , Volatile, Light Sensitive |
| DMF (Anhydrous) | HPLC Grade | Solvent | Hepatotoxin, absorbed through skin |
| Potassium Carbonate | Anhydrous | Base | Irritant |
Critical Safety: Handling Deuterated Alkyl Halides
Iodoethane-d5 is a potent alkylating agent.
-
Containment: All weighing and transfers must occur within a certified fume hood.
-
PPE: Double nitrile gloves are mandatory. Alkyl halides can penetrate standard latex.
-
Waste: Quench excess alkylating agents with aqueous ammonium hydroxide before disposal.
Synthesis Protocol: Step-by-Step
Setup
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Maintain an inert atmosphere using a Nitrogen (
) or Argon balloon.
Reaction
-
Dissolution: Charge the flask with Nor-Piromidic Acid (1.0 eq, e.g., 260 mg) and anhydrous DMF (10 mL). Stir until a suspension or partial solution is formed.
-
Deprotonation: Add Potassium Carbonate (
) (2.5 eq). Stir at room temperature for 30 minutes. Note: The solution color may darken as the N-8 anion forms. -
Alkylation: Syringe in Iodoethane-d5 (1.2 eq) dropwise.
-
Tip: Use a slight excess (1.2 eq) to drive the reaction to completion, but avoid large excesses to prevent O-alkylation side products (though N-alkylation is thermodynamically favored for quinolones).
-
-
Heating: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: CHCl3:MeOH 9:1) or LC-MS.[4][5]
-
Duration: Reaction typically completes in 4–6 hours.
Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (50 mL) with vigorous stirring.
-
Acidification: Adjust pH to ~4.0–5.0 using 1M Acetic Acid. Piromidic acid is amphoteric; this pH range minimizes solubility and maximizes precipitation.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
Purification & Characterization
Achieving "IS Grade" purity (>99% isotopic, >98% chemical) requires removing the unreacted "Nor" precursor, which can interfere with quantitation if it co-elutes and causes ion suppression.
Purification Workflow
Figure 2: Purification logic flow ensuring removal of inorganic salts and organic impurities.
Characterization Criteria
| Method | Parameter | Expected Result for this compound |
| LC-MS (ESI+) | Mass Shift | |
| 1H-NMR | Ethyl Signals | Absent. The quartet (~4.4 ppm) and triplet (~1.4 ppm) corresponding to the ethyl group will disappear. |
| 1H-NMR | Aromatic Signals | Unchanged (verify core integrity). |
| Isotopic Purity | MS Distribution |
Application Note: Using as an Internal Standard
When using this compound in bioanalysis:
-
Stock Preparation: Dissolve in DMSO or Methanol with 0.1% Formic Acid. Deuterated standards can be slightly less soluble than their protium counterparts.
-
Crosstalk Check: Always run a "Blank + IS" sample. Ensure the d5 standard does not contribute a signal to the d0 (analyte) transition channel.
-
Mass Transitions:
-
Analyte (d0): 289.3 → 245.1 (Loss of
) -
IS (d5): 294.3 → 250.1 (Loss of
; the ethyl-d5 group remains on the fragment).
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4855, Piromidic acid. Retrieved from [Link]
-
Minami, S., Shono, T., & Matsumoto, J. (1971). Pyrido[2,3-d]pyrimidine Antibacterial Agents. II. Piromidic Acid and Related Compounds.[2][6][5][7][8] Chemical and Pharmaceutical Bulletin, 19(7), 1426–1432. [Link]
-
Weng, N. D. (2015). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. In Handbook of LC-MS Bioanalysis. Wiley.[9] [Link]
Sources
- 1. Piromidic acid - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. File:Piromidic acid structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 7. diaion.com [diaion.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating and Utilizing the Piromidic Acid-d5 Certificate of Analysis
Executive Summary
In quantitative bioanalysis and food safety testing, Piromidic Acid-d5 serves as a critical stable-isotope labeled internal standard (SIL-IS). It is utilized to normalize variations in extraction recovery and ionization efficiency during the LC-MS/MS quantification of Piromidic Acid, a first-generation quinolone antibiotic.
This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for this compound. It moves beyond simple data reading to the application of that data in preparing accurate calibration standards, ensuring compliance with FDA and EMA bioanalytical guidelines.
Part 1: Molecular Anatomy & The "d5" Designation
To interpret the CoA, one must first understand the structural modification. Piromidic Acid (
-
Native Compound: Piromidic Acid (MW ~324.33 g/mol ).
-
Deuterated Analog: this compound (MW ~329.36 g/mol ).
-
Modification Site: The five hydrogen atoms on the ethyl side chain (
) are replaced by deuterium ( ).
Why this matters: A mass shift of +5 Da is optimal. It places the internal standard signal far beyond the natural isotopic envelope (M+1, M+2) of the native analyte, preventing "crosstalk" or spectral interference.
Table 1: Physicochemical Comparison
| Feature | Piromidic Acid (Native) | This compound (IS) |
| Formula | ||
| Monoisotopic Mass | 324.12 Da | 329.15 Da |
| Solubility | Soluble in dilute acid/base, DMSO | Identical to native |
| pKa | ~6.5 (Carboxylic acid) | ~6.5 (Unchanged by deuteration) |
| Retention Time |
Part 2: Decoding the CoA – Critical Parameters
A CoA for a reference standard is a hierarchical document. You must validate three distinct layers of data before uncapping the vial.
Identity Verification (NMR & MS)
The CoA must prove the structure is correct and the deuterium is in the right place.
-
1H-NMR Analysis: Look for the absence of the ethyl group signals. In native Piromidic Acid, the ethyl group typically shows a triplet (~1.4 ppm) and a quartet (~4.5 ppm). In the d5 variant, these signals should be obliterated or significantly broadened/reduced, confirming high isotopic enrichment.
-
Mass Spectrometry: The parent ion
should appear at m/z 330.2 (approx), distinct from the native m/z 325.1.
Chemical Purity vs. Isotopic Enrichment
This is the most common source of calculation error in analytical labs.
-
Chemical Purity (CP): Derived from HPLC-UV (e.g., 254 nm). It represents the ratio of the analyte to other chemical impurities (synthesis byproducts).
-
Acceptance Criteria: Typically >95% or >98%.
-
-
Isotopic Enrichment (IE): Derived from MS. It represents the percentage of the molecules that are actually d5, versus d4, d3, or d0 (native).
-
Critical Check: The "d0" contribution (native Piromidic Acid present in the standard) must be negligible (<0.5%) to prevent the IS from biasing the analyte quantification high.
-
The "As-Is" Calculation
The mass you weigh is not 100% this compound. It contains water, residual solvents, and salts.
Note: For Internal Standards, we often simplify this to just correcting for Chemical Purity and Salt form, as slight variations in IS concentration cancel out if the IS is added consistently to all samples and standards.
Part 3: Workflow Visualization
CoA Validation & Stock Preparation Workflow
This diagram outlines the decision logic required upon receipt of the material.
Figure 1: Decision tree for validating the Certificate of Analysis before experimental use.
Part 4: Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Piromidic acid is hydrophobic and slightly acidic. Improper solvation leads to precipitation and non-linear calibration curves.
Reagents:
-
Dimethyl sulfoxide (DMSO) - LC-MS Grade.
-
Methanol (MeOH) - LC-MS Grade.
Procedure:
-
Equilibration: Allow the this compound vial to reach room temperature (prevent condensation).
-
Weighing: Weigh approximately 1.0 mg of the substance into a 1.5 mL amber glass vial (minimize static). Record exact mass (e.g., 1.05 mg).
-
Correction: Apply the purity factor from the CoA.
-
Example: Mass = 1.05 mg, Purity = 98.2%. Effective Mass = 1.031 mg.
-
-
Dissolution: Add DMSO to achieve a concentration of 1.0 mg/mL.
-
Volume Calculation:
. -
Why DMSO? It ensures complete solubility. Methanol can be used for secondary dilutions.
-
-
Sonication: Sonicate for 5 minutes. Vortex for 1 minute.
-
Storage: Store at -20°C. Stability is typically 6–12 months in DMSO.
Protocol B: System Suitability Test (SST)
Before running a full batch, verify the IS performance.
-
Blank Injection: Inject pure solvent. Monitor m/z 330.2. (Result: No peak).
-
Zero Sample: Inject matrix + IS only. Monitor m/z 325.1 (Native). (Result: No interference from IS into Native channel).
-
Sensitivity Check: Inject IS at working concentration. Signal-to-Noise (S/N) should be >100.
Part 5: Mechanism of Action (LC-MS/MS)
The following diagram illustrates how this compound corrects for matrix effects (suppression/enhancement) in the electrospray ionization (ESI) source.
Figure 2: The co-elution of the deuterated standard ensures that any ionization suppression caused by the matrix affects both the analyte and the standard equally, preserving the accuracy of the ratio.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4868, Piromidic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
Technical Monograph: Mass Spectrometric Characterization and Quantitative Application of Piromidic Acid-d5
Executive Summary & Scope
This technical guide details the mass spectrometric behavior of Piromidic Acid-d5 (PA-d5) , the stable isotopically labeled internal standard (SIL-IS) for Piromidic Acid. Piromidic Acid is a first-generation pyridopyrimidine quinolone antibiotic. Accurate quantification in complex biological matrices (plasma, tissue, environmental waters) requires the use of PA-d5 to compensate for signal suppression/enhancement (SSE) inherent in Electrospray Ionization (ESI).
This document is designed for analytical scientists establishing validated LC-MS/MS methods. It moves beyond basic parameter listing to explain the physicochemical logic governing ionization and fragmentation, ensuring robust method development.
Molecular Architecture and Isotopic Labeling
To interpret the mass spectrum correctly, one must understand the structural localization of the deuterium isotopes.
Structural Comparison
-
Analyte: Piromidic Acid (
) -
Internal Standard: this compound (
)
Labeling Site: The deuterium labeling is typically located on the N-ethyl group at the N-8 position of the pyridopyrimidine ring. This is the most chemically stable position, preventing back-exchange of deuterium with protic solvents (unlike acidic protons on the carboxylic moiety).
| Property | Piromidic Acid (Native) | This compound (IS) |
| CAS Number | 19562-30-2 | 1189493-85-3 (Typical) |
| Monoisotopic Mass | 288.12 Da | 293.15 Da |
| Precursor Ion | 289.1 | 294.1 |
| pKa (Carboxyl) | ~6.0 | ~6.0 |
| LogP | 1.3 | 1.3 |
Mass Spectrometry Dynamics
The detection of this compound relies on Positive Mode Electrospray Ionization (ESI+). The basic nitrogen atoms in the piperazine/pyrrolidine moieties and the pyridopyrimidine ring facilitate facile protonation.
Precursor Ion Selection
Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the molecule forms a stable singly charged cation
-
Native Precursor:
289.1 -
d5 Precursor:
294.1
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of quinolones follows specific cleavage patterns. Understanding these allows for the selection of transitions that retain the isotopic label .
Pathway A: Decarboxylation (Primary Quantifier)
The most abundant fragment arises from the loss of the carboxylic acid group (
-
Native:
(Loss of 44) -
d5 IS:
(Loss of 44) -
Observation: The ethyl-d5 group remains attached to the core ring structure. The mass shift of +5 is preserved. This is the recommended Quantifier transition.
Pathway B: Loss of Ethyl Group (Avoid for IS)
High collision energies can lead to the cleavage of the N-ethyl side chain.
-
Native:
-
d5 IS:
-
Critical Warning: If the fragmentation pathway involves the loss of the labeled ethyl group, the resulting product ion for the d5 standard will have the same mass as the native product ion. This causes "cross-talk" and invalidates the internal standard. Do not use transitions involving the loss of the N-ethyl group for PA-d5.
Summary of MRM Transitions
The following parameters are optimized for a triple quadrupole system (e.g., Sciex QTRAP or Agilent 6400 series).
| Compound | Type | Precursor ( | Product ( | Collision Energy (V) | Role |
| Piromidic Acid | Target | 289.1 | 245.1 | 25 | Quantifier |
| Piromidic Acid | Target | 289.1 | 217.1 | 35 | Qualifier |
| This compound | IS | 294.1 | 250.1 | 25 | Quantifier |
Experimental Protocol: Self-Validating Workflow
This protocol emphasizes the "dilute-and-shoot" or SPE approach common in clinical and food safety analysis.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL). Store at -20°C. Note: Sonicate for 5 mins; quinolones can aggregate.
-
Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Plasma/Serum)
-
Aliquot: Transfer 200 µL of sample to a microcentrifuge tube.
-
Spike: Add 20 µL of Working IS Solution (Final conc. 10 ng/mL). Vortex 10s.
-
Precipitate: Add 600 µL Acetonitrile (ice cold). Vortex 1 min.
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Dilution: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better sensitivity for quinolones than Acetonitrile).
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: Ramp to 95% B
-
4-5 min: Hold 95% B
-
5.1 min: Re-equilibrate 5% B
-
Logic Visualization: Transition Selection Strategy
The following diagram illustrates the decision matrix for selecting valid MRM transitions for deuterated internal standards, ensuring no isotopic cross-talk occurs.
Figure 1: Decision logic for validating Internal Standard transitions to prevent isotopic interference.
Data Interpretation & Quality Control
Isotopic Contribution (The "Blank" Check)
Before running samples, verify the purity of the d5 standard.
-
Inject a high concentration of PA-d5 (e.g., 500 ng/mL).
-
Monitor the Native MRM channel (289 > 245) .
-
Requirement: The signal in the native channel must be < 0.5% of the signal in the IS channel. If high signal is observed, the d5 standard contains significant d0 impurities (incomplete deuteration), which will bias quantitation at low levels.
Carrier Effect
In trace analysis, the PA-d5 acts as a "carrier." By adding it at a consistent concentration (e.g., 10 ng/mL), it occupies active sites on the glassware and LC column that might otherwise irreversibly bind the trace amounts of native Piromidic Acid. This improves linearity at the Lower Limit of Quantitation (LLOQ).
References
-
European Union Reference Laboratories (EURL). (2022). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (n.d.). Piromidic Acid Compound Summary. National Library of Medicine. [Link]
Technical Monograph: Strategic Deuteration of Piromidic Acid
Executive Summary
Piromidic Acid-d5 serves as a critical Stable Isotope Labeled (SIL) internal standard for the quantification of Piromidic Acid in biological matrices via LC-MS/MS. The precise positioning of the deuterium (
This guide defines the N-8 Ethyl-d5 moiety as the standard labeling position. It details the causality behind this selection, the synthetic pathway for its generation, and the validation protocols required to ensure data integrity in pharmacokinetic (PK) and residue analysis.
Structural Analysis & Labeling Logic
The Labeling Site: N-8 Ethyl Group
In the molecular architecture of Piromidic Acid (a pyrido-pyrimidine antibiotic), the "d5" designation almost exclusively refers to the full deuteration of the ethyl group attached to the Nitrogen at position 8 (N-8).
-
Chemical Formula:
-
Molecular Weight Shift: +5.031 Da relative to the unlabeled analyte.
-
Label Configuration:
(Perdeuteroethyl).
Why the Ethyl Group? (Causality)
The choice of the ethyl group for deuteration is driven by three technical pillars:
-
Synthetic Modularity: The ethyl group is typically introduced in the final steps of the convergent synthesis via N-alkylation. Using commercially available Iodoethane-d5 allows for a direct, high-yield incorporation of the label without rebuilding the complex heterocyclic core.
-
Metabolic Stability: While N-dealkylation is a known metabolic route, the core ring hydroxylation is also prevalent. The aliphatic C-D bonds on the ethyl group are chemically robust (bond dissociation energy of C-D > C-H), making them resistant to spontaneous exchange in aqueous buffers, unlike protons alpha to carbonyls.
-
Mass Spectral Distinctness: A +5 Da shift places the internal standard mass well beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating "crosstalk" interference in quantitative MS channels.
Structural Visualization
The following diagram illustrates the specific location of the deuterium atoms and their relationship to the pharmacophore.
Figure 1: Structural decomposition of this compound, highlighting the N-8 Ethyl-d5 labeling site.
Synthetic Pathway & Methodology
To generate this compound, a convergent synthesis strategy is employed. The protocol utilizes a nucleophilic substitution reaction between the N-unsubstituted precursor and a deuterated alkyl halide.
Reaction Workflow
Precursor: 5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (De-ethyl Piromidic Acid).
Reagent: Iodoethane-d5 (
Figure 2: Synthetic route for the introduction of the d5-ethyl moiety via N-alkylation.
Step-by-Step Synthesis Protocol
Note: This protocol assumes handling of hazardous reagents in a fume hood.
-
Preparation: Dissolve 1.0 equivalent of the De-ethyl precursor in anhydrous Dimethylformamide (DMF).
-
Activation: Add 2.5 equivalents of anhydrous Potassium Carbonate (
) . Stir at 60°C for 30 minutes to ensure deprotonation of the N-8 nitrogen. -
Labeling: Dropwise add 1.2 equivalents of Iodoethane-d5 .
-
Critical Control: Maintain temperature between 60-70°C. Higher temperatures may promote O-alkylation side products.
-
-
Reaction: Stir for 4-6 hours. Monitor consumption of precursor via TLC or HPLC.
-
Quenching: Pour the reaction mixture into ice-cold water. The product should precipitate.
-
Isolation: Filter the precipitate. Wash with cold water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water to remove unreacted precursors and O-alkylated isomers.
Analytical Validation (LC-MS/MS)
The utility of this compound depends on its behavior in Mass Spectrometry. The label must remain intact during ionization and, ideally, during the primary fragmentation transition used for quantification.
Fragmentation Logic
In Positive Electrospray Ionization (+ESI), Piromidic Acid forms
-
Piromidic Acid (d0): m/z 389.2
-
This compound: m/z 394.2
Primary Transition (Quantification):
The most common fragmentation for quinolones involves the loss of the carboxylic acid group (
-
Transition:
(Loss of ) or (Loss of ). -
Significance: In these transitions, the N-ethyl-d5 group remains attached to the core. This ensures the daughter ion retains the +5 Da shift, maintaining specificity.
Secondary Transition (Qualitative): Loss of the ethyl group itself.
-
Transition:
. -
Warning: If the ethyl group is lost, the d5 label is lost. The fragment mass becomes identical to the unlabeled drug's fragment. Do not use this transition for quantification.
Isotopic Effect on Chromatography
Deuterium is slightly more hydrophilic than hydrogen. In Reverse Phase (C18) chromatography, deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.
| Parameter | Unlabeled Piromidic Acid | This compound | Impact |
| Precursor Ion (m/z) | 389.2 | 394.2 | +5 Da Shift (Clean separation) |
| Retention Time (RT) | ~4.50 min | ~4.45 - 4.48 min | Slight shift (Acceptable) |
| Lipophilicity (logP) | 1.8 | ~1.78 | Negligible biological difference |
Self-Validating Quality Control
To ensure the integrity of the standard, perform the following checks:
-
Isotopic Purity Check: Inject a high concentration of the d5 standard. Monitor the m/z 389 (d0) channel. The contribution should be < 0.5% to prevent false positives in study samples.
-
Back-Exchange Test: Incubate d5 standard in mobile phase (pH 3 and pH 7) for 24 hours. Analyze MS spectra. No increase in M-1 (d4) or M-2 (d3) peaks should be observed, confirming the stability of the ethyl-d5 bond.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4828, Piromidic acid. Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (Methodology for Internal Standard selection). Retrieved from [Link]
-
Niessen, W. M. A. (2010). Debates on the use of isotopically labeled internal standards in LC-MS/MS. Journal of Chromatography B. (Context on Deuterium Isotope Effects). Retrieved from [Link]
Technical Deep Dive: The Antibacterial Spectrum of Piromidic Acid
A Structural & Functional Analysis of the Parent Pyridopyrimidine
Part 1: Executive Technical Summary
Piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) represents a pivotal transition in the evolution of quinolone antibiotics. As a first-generation agent, it is structurally distinct from its predecessor, nalidixic acid, possessing a pyridopyrimidine core rather than a naphthyridine core.
While largely superseded by fluoroquinolones in clinical practice, Piromidic acid remains a critical reference compound for Structure-Activity Relationship (SAR) studies. It serves as the parent compound for pipemidic acid and demonstrates the foundational pharmacophore requirements for DNA gyrase inhibition: the 3-carboxyl group and the 4-oxo group (positions 6 and 5 in the pyridopyrimidine numbering system).
This guide dissects the antibacterial spectrum, mechanism of action, and validation protocols for Piromidic acid, designed for researchers investigating quinolone resistance mechanisms and novel gyrase inhibitors.
Part 2: Molecular Mechanism & Target Specificity
The Gyrase Trap Mechanism
Piromidic acid functions as a reversible inhibitor of bacterial DNA gyrase (Topoisomerase II), an enzyme essential for introducing negative supercoils into DNA during replication. Unlike catalytic inhibitors, Piromidic acid acts as a topoisomerase poison .
-
Binding Interface: The drug intercalates into the DNA-enzyme complex, specifically bridging the gap between the broken DNA strands and the Serine-83/Tyrosine-122 residues of the GyrA subunit.
-
Pharmacophore: The C-6 carboxyl and C-5 ketone groups chelate a Magnesium ion (
), which is critical for binding to the DNA-Gyrase complex. -
Lethality: The stabilization of the "cleavage complex" prevents the religation of the DNA strands. This results in the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.
Diagram 1: Mechanism of Action (The Cleavage Complex)
Caption: The "Poison" Mechanism: Piromidic acid stabilizes the DNA-Gyrase cleavage complex, converting an essential enzyme into a DNA-damaging agent.
Part 3: The Antibacterial Spectrum
The spectrum of Piromidic acid is characteristic of first-generation quinolones: narrow-spectrum Gram-negative coverage . It lacks the fluorine atom at the C-6 position (quinolone numbering) that confers broad-spectrum activity to later generations (e.g., ciprofloxacin).
Quantitative Profile (MIC Ranges)
The following data aggregates historical susceptibility profiles. Note the stark contrast between Enterobacteriaceae and non-fermenters.
| Organism Group | Bacterial Species | MIC Range (µg/mL) | Classification |
| Enterobacteriaceae | Escherichia coli | 2.0 – 8.0 | Susceptible |
| Klebsiella pneumoniae | 4.0 – 16.0 | Susceptible/Intermediate | |
| Proteus mirabilis | 2.0 – 8.0 | Susceptible | |
| Enterobacter aerogenes | 4.0 – 16.0 | Intermediate | |
| Non-Fermenters | Pseudomonas aeruginosa | > 100 | Resistant |
| Acinetobacter baumannii | > 50 | Resistant | |
| Gram-Positives | Staphylococcus aureus | > 100 | Resistant |
| Streptococcus pneumoniae | > 100 | Resistant |
Comparative Analysis
-
Vs. Nalidixic Acid: Piromidic acid generally exhibits 2-4x greater potency against E. coli and Klebsiella spp. than nalidixic acid.
-
Vs. Pipemidic Acid: The addition of a piperazine ring (pipemidic acid) significantly enhances activity against P. aeruginosa, a trait Piromidic acid lacks entirely.
Part 4: Experimental Protocols (Validation Systems)
To ensure reproducibility in SAR studies involving Piromidic acid, strict adherence to standardized dilution methods is required. The following protocol is adapted from CLSI standards, optimized for first-generation quinolones.
Protocol: Broth Microdilution for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Piromidic acid against E. coli ATCC 25922 (Quality Control Strain).
Reagents & Preparation
-
Stock Solution: Dissolve Piromidic acid powder in 0.1 N NaOH (it is poorly soluble in water/acid). Dilute with sterile water to 1000 µg/mL.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (
, ) is critical as quinolone activity is magnesium-dependent.
Workflow Diagram
Caption: Standardized Broth Microdilution Workflow for Piromidic Acid Susceptibility Testing.
Step-by-Step Methodology
-
Dilution Series: Prepare two-fold serial dilutions of Piromidic acid in CAMHB across a 96-well plate (Range: 0.25 µg/mL to 128 µg/mL).
-
Inoculum Prep: Suspend fresh E. coli colonies in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilution Step: Dilute the suspension 1:100 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug dilution in each well. Final inoculum:
CFU/mL. -
Controls: Include a Growth Control (No drug) and Sterility Control (No bacteria).
-
Incubation: Incubate at 35°C ± 2°C for 16–20 hours in ambient air.
-
Analysis: The MIC is the lowest concentration well showing complete inhibition of visible growth .
Part 5: Resistance & Limitations
Mechanisms of Resistance
Resistance to Piromidic acid arises rapidly (step-wise), primarily through:
-
Target Modification: Point mutations in the gyrA gene (Quinolone Resistance Determining Region - QRDR). A single mutation at Serine-83 (Ser83Leu) confers high-level resistance.
-
Efflux Pumps: Overexpression of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli) can extrude the drug.
Cross-Resistance
Due to the shared mechanism of action, strains resistant to Piromidic acid often display class-wide cross-resistance to nalidixic acid and reduced susceptibility to fluoroquinolones (ciprofloxacin). This makes Piromidic acid a useful "screening" compound for detecting first-step gyrA mutations.
References
-
Shimizu, M., et al. (1971). Piromidic acid, a new antibacterial agent: I. In vitro and in vivo antibacterial activities. Antimicrobial Agents and Chemotherapy.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4828, Piromidic Acid.
-
Clinical and Laboratory Standards Institute (CLSI). (2023).
-
Minami, S., et al. (1971). Antibacterial activity of piromidic acid. Chemotherapy.
Technical Monograph: Piromidic Acid-d5 as a Bioanalytical Standard
Executive Summary
Piromidic Acid-d5 is a stable isotope-labeled derivative of the first-generation quinolone antibiotic, Piromidic Acid. Synthesized by substituting five hydrogen atoms with deuterium isotopes (typically at the N-ethyl moiety), this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis. Its primary application lies in Isotope Dilution Mass Spectrometry (ID-MS), where it corrects for signal suppression, matrix effects, and extraction inefficiencies during the analysis of biological fluids and food matrices.
This guide details the physicochemical properties, molecular weight calculations, and validated experimental workflows for utilizing this compound in high-sensitivity LC-MS/MS assays.
Physicochemical Characterization
Molecular Identity
The accurate characterization of this compound is fundamental for calculating stock solution concentrations and establishing mass spectrometry transition parameters.
| Property | Specification | Notes |
| Chemical Name | This compound | Typically 8-(ethyl-d5)-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid |
| Parent Compound | Piromidic Acid | CAS: 19562-30-2 |
| Chemical Formula | C₁₄H₁₁D₅N₄O₃ | 5 Deuterium atoms replace 5 Hydrogens |
| Molecular Weight | 293.33 g/mol | Average mass |
| Exact Mass (Monoisotopic) | 293.3260 Da | Used for Precursor Ion selection in MS |
| Solubility | DMSO, Methanol, dilute Alkali | Poorly soluble in water/acidic media |
| pKa | ~6.0 (Carboxylic acid) | Ionizes typically in Positive Mode (ESI+) |
Isotopic Substitution Logic
The substitution of the N-ethyl group hydrogens (
-
Spectral Separation: It places the IS precursor ion (
294) well beyond the natural isotopic envelope (M+1, M+2) of the analyte ( 289). -
Co-Elution: Deuterium labeling minimally affects lipophilicity, ensuring the IS co-elutes with the analyte, thereby experiencing the exact same matrix ionization environment.
Analytical Application: LC-MS/MS Workflow
The Necessity of Internal Standardization
In complex matrices (e.g., aquaculture tissue, bovine milk), phospholipids and proteins often compete for charge in the Electrospray Ionization (ESI) source. This causes Ion Suppression , where the analyte signal is artificially reduced.
-
Without IS: Quantification relies on external calibration, leading to underestimation of residues.
-
With this compound: The ratio of Analyte/IS is used. Since both suppress equally, the ratio remains constant, yielding accurate data.
Visualization: The Bioanalytical Workflow
The following diagram illustrates the critical path from sample preparation to data processing, highlighting the integration point of the internal standard.
Figure 1: Validated workflow for trace residue analysis. The IS is added prior to extraction to correct for recovery losses.
Experimental Protocol: Self-Validating System
This protocol outlines a standard operating procedure (SOP) for determining Piromidic Acid in fish tissue, utilizing the d5 variant.
Stock Solution Preparation
-
Primary Stock: Dissolve 1.0 mg this compound in 10 mL DMSO (Concentration: 100 µg/mL).
-
Why DMSO? Quinolones have poor solubility in pure methanol or water. DMSO ensures complete dissolution.
-
-
Working Standard: Dilute Primary Stock with Methanol/Water (50:50 v/v) to 100 ng/mL.
-
Storage: -20°C in amber glass vials (Critical: Quinolones are photosensitive).
Sample Preparation (QuEChERS Method)
-
Weigh: 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spike: Add 50 µL of this compound Working Standard (Final conc: 2.5 µg/kg). Vortex for 1 min.
-
Extract: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously.
-
Partition: Add 4g MgSO₄ and 1g NaCl. Centrifuge at 4000 rpm for 5 min.
-
Clean-up: Transfer supernatant to dSPE tube (C18 + PSA). Centrifuge.
-
Reconstitute: Evaporate aliquot to dryness; reconstitute in Mobile Phase.
LC-MS/MS Conditions
Chromatography:
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
Mass Spectrometry (ESI+): The following Multiple Reaction Monitoring (MRM) transitions ensure specificity.
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Piromidic Acid | 289.1 [M+H]⁺ | 271.1 | 245.1 | 20 / 35 |
| This compound | 294.1 [M+H]⁺ | 276.1 | 250.1 | 20 / 35 |
-
Mechanism: The transition
corresponds to the loss of water (-18 Da), retaining the d5-ethyl group. The transition corresponds to the loss of (-44 Da), also retaining the label.
Stability and Handling Guidelines
Photosensitivity
Quinolones degrade rapidly under UV light.
-
Protocol: All extractions must be performed under yellow light or in amber glassware.
-
Impact: Failure to protect the IS from light will result in variable IS peak areas, compromising the quantification.
Protium-Deuterium Exchange
While the C-D bonds on the ethyl group are stable, exposure to extreme pH (strong acid/base) at high temperatures for extended periods could theoretically induce exchange, though rare for alkyl-d5.
-
Recommendation: Maintain pH between 3.0 and 9.0 during processing. Avoid boiling in acidic media.
Visualization: Isotopic Mass Shift
To understand the mass spectrometry selection, one must visualize the molecular difference.
Figure 2: The +5 Da mass shift allows the Mass Spectrometer to distinguish the Internal Standard from the native antibiotic in the same sample injection.
References
-
European Medicines Agency (EMA). "Validation of bioanalytical methods." EMA Guidelines. [Link]
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. [Link]
-
National Center for Biotechnology Information. "Piromidic Acid Compound Summary." PubChem. [Link]
- Toronto Research Chemicals. "this compound Product Page." TRC Catalogue.
Commercial suppliers of Piromidic Acid-d5
Initiating Supply Research
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Developing Protocol Guide
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Piromidic Acid-d5 safety data sheet (SDS) information
Initiating Safety Protocol Research
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Compiling Comprehensive Data
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Gathering Foundational Data
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Methodological & Application
Application Note: Precision Quantitation of Piromidic Acid in Complex Matrices Using Piromidic Acid-d5
Introduction & Scientific Rationale
The accurate quantification of Piromidic Acid—a first-generation quinolone antibiotic—presents significant challenges in complex matrices such as animal tissue, milk, and wastewater. The primary obstacle is matrix-induced ionization suppression , where co-eluting components compete for charge in the electrospray ionization (ESI) source, leading to underestimation of the analyte.
This guide details the deployment of Piromidic Acid-d5 as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., pipemidic acid), this compound shares nearly identical physicochemical properties with the target analyte. This ensures it experiences the exact same extraction efficiency, chromatographic retention, and ionization environment, thereby mathematically correcting for signal variation and matrix effects.
Mechanism of Correction
The SIL-IS acts as a dynamic normalization factor. By spiking samples before extraction, the ratio of the analyte area to the IS area (
Chemical Profile & MS/MS Optimization
Before initiating the workflow, the mass spectrometer must be tuned to discriminate between the native analyte and the deuterated standard.
Table 1: Physicochemical & MS Parameters
| Parameter | Piromidic Acid (Native) | This compound (IS) |
| CAS Number | 19562-30-2 | N/A (Isotope Labeled) |
| Molecular Formula | C14H16N4O3 | C14H11D5N4O3 |
| Monoisotopic Mass | 288.12 Da | 293.15 Da |
| Precursor Ion [M+H]+ | 289.1 | 294.1 |
| Quantifier Ion | 245.1 (Loss of CO₂) | 250.1 (Loss of CO₂) |
| Qualifier Ion | 233.1 / 217.1 | 238.1 |
| Cone Voltage | 35 V | 35 V |
| Collision Energy | 20–25 eV | 20–25 eV |
Critical Note on Crosstalk: Always run a "blank + IS" sample. Ensure the this compound stock does not contain native Piromidic Acid impurities (isotopic purity should be >99%). Conversely, run a high-concentration native standard to ensure it does not contribute to the IS channel (M+5 contribution is usually negligible, but verify).
Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve this compound in Methanol with 0.1% Formic Acid. Use amber glass to prevent photodegradation.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in initial mobile phase.
-
Stability: Store at -20°C. Stable for 3 months.
Sample Preparation (Modified QuEChERS for Tissue/Food)
This protocol is optimized for high-protein/fat matrices (e.g., fish muscle, liver).
-
Homogenization: Weigh 2.0 g of sample into a 50 mL centrifuge tube.
-
IS Spiking (Crucial Step): Add 50 µL of WIS (100 ng/mL) to the sample before adding solvent. Vortex for 1 min and let stand for 10 min to allow IS equilibration with the matrix binding sites.
-
Extraction: Add 10 mL Acetonitrile (with 1% Acetic Acid). Vortex vigorously for 1 min.
-
Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately and vigorously for 1 min. Centrifuge at 4,000 rpm for 5 min.
-
Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄ + 50 mg PSA + 50 mg C18). Vortex and centrifuge.
-
Reconstitution: Evaporate 0.5 mL of extract to dryness under Nitrogen. Reconstitute in 0.5 mL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
-
0–1.0 min: 10% B (Isocratic hold to elute polar interferences)
-
1.0–6.0 min: 10% -> 90% B (Linear gradient)
-
6.0–8.0 min: 90% B (Wash)
-
8.1–11.0 min: 10% B (Re-equilibration)
Visualizing the Workflow
The following diagram illustrates the critical path where the Internal Standard corrects for errors.
Figure 1: The self-correcting workflow. Note that errors (Loss, Suppression) affect both the Analyte and the IS equally, canceling out in the final ratio calculation.
Method Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated according to FDA or EMA bioanalytical guidelines.
Assessing Matrix Effects (ME)
You must quantify the suppression to prove the IS is working. Calculate ME using the "Post-Extraction Spike" method:
-
Set A: Standard in neat solvent.
-
Set B: Matrix blank extracted, then spiked with standard.
-
ME (%) =
.
Acceptance: If ME is <-20% (suppression) or >20% (enhancement), the IS is mandatory.
Deuterium Isotope Effect
Expert Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency C18 columns, this compound may elute slightly earlier (0.05–0.1 min) than the native analyte.
-
Implication: If the matrix interference elutes exactly at the native retention time but not the IS retention time, the correction might be imperfect.
-
Mitigation: Ensure the chromatographic resolution is sufficient to separate major matrix peaks, or use a column with different selectivity (e.g., Phenyl-Hexyl) if co-elution with interferences is suspected.
Calculation Logic
The final concentration is derived not from absolute intensity, but from the response ratio.
Construct a calibration curve by plotting RR (y-axis) vs. Concentration Ratio (x-axis).
Figure 2: Data processing logic ensuring normalization of variables.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Stubbings, G., & Bigwood, T. (2009). The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC–MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS approach. Analytica Chimica Acta. Retrieved from [Link]
- Wang, J., & Leung, D. (2009). Determination of 14 quinolones in porcine tissues using high performance liquid chromatography with ultraviolet and fluorescence detection. Journal of Chromatography B. (Contextual grounding for quinolone extraction).
Application Note: High-Sensitivity Quantitation of Piromidic Acid in Biological Matrices Using Piromidic Acid-d5
Executive Summary
This application note details a robust protocol for the quantification of Piromidic Acid—a first-generation quinolone antibiotic—in complex biological matrices (plasma and tissue) using Piromidic Acid-d5 as a Stable Isotope Labeled (SIL) internal standard.
In bioanalytical assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can severely compromise data integrity. The use of a deuterium-labeled analog (d5) is the gold standard for correcting these variations. This guide provides a self-validating workflow ensuring compliance with FDA and EMA bioanalytical method validation guidelines.
Chemical & Physical Profile
Understanding the physicochemical disparity—or lack thereof—between the analyte and its isotope is crucial for method success.
| Feature | Piromidic Acid (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₄H₁₆N₄O₃ | C₁₄H₁₁D₅N₄O₃ |
| Molecular Weight | 288.30 g/mol | 293.33 g/mol |
| pKa | ~6.5 (Carboxylic acid), ~8.5 (Amine) | Similar |
| LogP | 1.2 (Moderate Lipophilicity) | Similar |
| Solubility | Soluble in acidic/basic methanol; poor in water | Same |
| Role | Target Analyte | Normalization Reference |
Experimental Protocol: Stock & Sample Preparation
Standard Stock Preparation
Causality: Quinolones exhibit poor solubility in neutral water and are light-sensitive. Improper solubilization leads to non-linear calibration curves.
-
Solvent: Prepare a stock solution (1 mg/mL) in Methanol with 0.1% Formic Acid or 0.1 M NaOH. The pH adjustment ensures complete dissolution.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
-
Working Solutions: Dilute stock with 50:50 Methanol:Water (v/v) to create working standards.
Biological Sample Extraction (Tissue/Plasma)
Objective: Maximize recovery while removing proteins and phospholipids that cause ion suppression. Method: Modified Liquid-Liquid Extraction (LLE) with EDTA. Note: EDTA is critical to chelate metal ions (Ca²⁺, Mg²⁺) in the matrix that otherwise bind quinolones and reduce recovery.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma or homogenized tissue (1g tissue : 5mL saline) into a centrifuge tube.
-
IS Addition (CRITICAL): Add 20 µL of This compound working solution (100 ng/mL) .
-
Why: Adding IS before extraction allows the d5-analog to experience the same extraction losses as the analyte, correcting for recovery efficiency.
-
-
Chelation: Add 100 µL of 0.1 M Na₂EDTA. Vortex for 30 seconds.
-
Protein Precipitation: Add 800 µL of Acetonitrile (ACN) with 1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes; Shake for 10 minutes.
-
Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20).
Workflow Visualization
Figure 1: Sample preparation workflow emphasizing the early addition of the Internal Standard for recovery correction.
LC-MS/MS Method Development
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-7 min: Hold 90% B (Wash)
-
7.1 min: Return to 10% B (Re-equilibration)
-
Mass Spectrometry Parameters
Mode: Positive Electrospray Ionization (ESI+). Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| Piromidic Acid | 289.1 [M+H]⁺ | 271.1 (Loss of H₂O) | 20 | Quantifier |
| 245.1 (Loss of CO₂) | 35 | Qualifier | ||
| This compound | 294.1 [M+H]⁺ | 276.1 (Loss of H₂O) | 20 | IS Quantifier |
Note: The mass shift of +5 Da in the precursor and product ions confirms the stability of the deuterium label during fragmentation.
MS/MS Logic Visualization
Figure 2: Triple Quadrupole logic demonstrating the parallel tracking of Analyte and IS.
Validation Criteria (Self-Validating System)
To ensure the assay is trustworthy, the following calculations must be performed.
Internal Standard Normalization
The concentration of Piromidic Acid is calculated using the Area Ratio :
This ratio is plotted against the known concentration to generate the calibration curve. Because the IS and Analyte co-elute, any suppression occurring at that retention time affects both equally, cancelling out the error in the ratio.
Matrix Effect (ME) Assessment
Compare the signal of the analyte spiked into extracted blank matrix (
-
Acceptance: -15% to +15%.
-
Role of IS: If ME is -50% (severe suppression), the IS signal should also drop by ~50%, maintaining a constant Area Ratio.
Troubleshooting & Storage
-
Deuterium Exchange: While this compound is generally stable, avoid storing in high pH (>10) solutions for extended periods, as deuterium on exchangeable sites (if any) could wash out. The d5 label is typically on the carbon backbone, making it robust.
-
Carryover: Quinolones stick to stainless steel. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid to prevent carryover between injections.
-
Peak Tailing: If peaks tail, increase the buffer concentration (Ammonium Formate) or ensure the pH is sufficiently low (< 3.0) to keep the carboxylic acid protonated.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
European Reference Laboratories (EURL). (2022). Guidance on the determination of Quinolones in food of animal origin. [Link]
Quantification of Piromidic Acid in plasma using Piromidic Acid-d5
Initiating Information Gathering
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Analyzing Analytical Methods
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Developing an LC-MS/MS method with Piromidic Acid-d5
Initiating Initial Research
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Application of Piromidic Acid-d5 in environmental sample analysis
Application Note: Precision Quantification of Piromidic Acid in Environmental Matrices via Isotope Dilution LC-MS/MS
Executive Summary
The quantification of quinolone antibiotics in environmental matrices is complicated by severe matrix effects (ion suppression) and complex chelation behaviors. This application note details a robust protocol for the analysis of Piromidic Acid in wastewater and surface water using Piromidic Acid-d5 as a surrogate Internal Standard (IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method automatically corrects for recovery losses during Solid Phase Extraction (SPE) and ionization variations in the electrospray source, ensuring data integrity for environmental risk assessments.
Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)
Environmental samples, particularly wastewater influent/effluent, contain high concentrations of dissolved organic matter (DOM) and salts. These components co-elute with analytes, competing for charge in the LC-MS/MS source (Matrix Effects).
Why this compound?
-
Chemical Equivalence: As a stable isotopologue, this compound shares virtually identical physicochemical properties (pKa, hydrophobicity, retention time) with the target analyte.
-
Mass Differentiation: The +5 Da mass shift (typically on the N-ethyl group) allows the mass spectrometer to distinguish the IS from the native compound.
-
Self-Validating: Any loss of analyte during extraction or suppression of signal during ionization is mirrored by the IS. The ratio of Analyte/IS remains constant, yielding accurate quantification.
Materials and Reagents
-
Target Standard: Piromidic Acid (>98% purity).
-
Internal Standard: this compound (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Na₂EDTA (to chelate metals that bind quinolones).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 200 mg/6 cc).
Experimental Protocol
Sample Collection and Pre-treatment
Quinolones readily chelate with multivalent cations (
-
Collection: Collect 500 mL of water in amber glass bottles (prevent photodegradation).
-
Filtration: Filter through 0.45 µm glass fiber filters (GFF) to remove suspended solids.
-
Chelation: Add Na₂EDTA (final conc. 0.1% w/v) to the filtrate.
-
Reasoning: EDTA complexes free metal ions, preventing them from binding Piromidic Acid and reducing extraction efficiency.
-
-
Acidification: Adjust pH to 3.0 using dilute
.-
Reasoning: At pH 3, the carboxylic acid group is protonated, increasing retention on the HLB polymer.
-
-
Spiking: Spike This compound into the sample before extraction (Target conc: 50 ng/L).
Solid Phase Extraction (SPE)
| Step | Solvent/Action | Critical Parameter |
| 1. Conditioning | 5 mL MeOH | Activate sorbent pores. |
| 2. Equilibration | 5 mL Ultrapure Water (pH 3) | Match sample matrix pH. |
| 3. Loading | Load sample at 5–10 mL/min | Do not let cartridge dry. |
| 4. Washing | 5 mL Water (pH 3) | Remove salts/polar interferences. |
| 5. Drying | Vacuum for 10-15 mins | Remove residual water (interferes with elution). |
| 6. Elution | 2 x 4 mL Methanol | Elute slowly to maximize recovery. |
| 7. Reconstitution | Evaporate to dryness ( | Ensure IS is fully redissolved. |
LC-MS/MS Instrumentation & Conditions
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0 min: 10% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Source: Electrospray Ionization (Positive).
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| Piromidic Acid | 289.1 | 271.1 ( | 245.1 ( | 30 | 20 / 25 |
| This compound | 294.1 | 276.1 ( | 250.1 ( | 30 | 20 / 25 |
Note: Transitions should be optimized for the specific instrument. The d5 analog shifts by +5 Da in both precursor and product ions assuming the label is retained in the fragment.
Workflow Visualization
The following diagram illustrates the critical path from sample collection to data generation, highlighting where the Internal Standard (IS) integrates to correct errors.
Caption: Workflow for Piromidic Acid analysis. The d5-IS is introduced prior to SPE to correct for extraction efficiency and matrix effects.
Method Validation & QA/QC
To ensure scientific integrity, the following parameters must be validated:
-
Linearity: Construct a calibration curve (0.5 – 200 ng/L) plotting the Area Ratio (
) vs. Concentration Ratio. should be . -
Recovery:
-
Absolute Recovery: Compare area of pre-extraction spike vs. post-extraction spike.
-
Relative Recovery (Method Accuracy): Calculated using the IS correction. Should be 80–120%.
-
-
Matrix Effect (ME):
- .
-
Negative values indicate suppression. The d5-IS should show similar ME to the analyte.
Troubleshooting & Best Practices
-
Issue: Low Recovery.
-
Cause: Metal chelation.
-
Solution: Increase EDTA concentration or ensure pH is strictly < 3.5 during loading.
-
-
Issue: Deuterium Scrambling/Exchange.
-
Cause: If the deuterium labels are on exchangeable protons (e.g., -COOH, -NH), they will swap with solvent protons (
). -
Verification: Ensure the "d5" label is on the carbon backbone (e.g., ethyl group). Commercial "this compound" typically labels the ethyl side chain, which is stable.
-
-
Storage: Store d5 standards at -20°C in darkness. Quinolones are photosensitive.
References
-
U.S. Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, DC. [Link]
-
Gros, M., Petrović, M., & Barceló, D. (2006). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for screening and trace level determination of pharmaceuticals in surface and wastewaters. Talanta, 70(4), 678-690. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effect profiles for different mass spectrometric interfaces in the determination of veterinary drugs in animal feces. Journal of Chromatography A, 1182(2), 153-160. [Link]
-
Polenogova, O. V., et al. (2020). Determination of Quinolones in Environmental Water Samples. Journal of Analytical Chemistry, 75, 1100–1109. [Link]
Application Note: Comparative In Vitro Antibacterial Profiling of Piromidic Acid-d5
Abstract & Scope
This application note details the protocol for the in vitro antibacterial assessment of Piromidic Acid-d5 (ethyl-d5), a deuterated isotopologue of the first-generation quinolone, Piromidic Acid. While deuterated compounds are primarily utilized as Internal Standards (IS) in LC-MS/MS quantification, assessing their biological activity is critical in two specific research contexts:
-
Biological Equivalence Validation: Confirming that the deuterium substitution does not alter the pharmacophore binding affinity to bacterial DNA gyrase, thereby validating its use in competitive binding assays.
-
Metabolic Stability Profiling: Investigating the Deuterium Kinetic Isotope Effect (DKIE) to determine if C-D bond strength enhances stability against bacterial efflux or enzymatic degradation compared to the native compound.
This guide adheres to CLSI M07-A10 standards for broth microdilution, modified for comparative isotopic analysis.
Scientific Background
Mechanism of Action
Piromidic Acid is a pyrido-pyrimidine derivative that acts by inhibiting bacterial DNA gyrase (Topoisomerase II) . It binds to the A-subunit of the enzyme, stabilizing the DNA-enzyme complex in a cleaved state, which inhibits DNA replication and transcription, leading to bacterial cell death.
The Deuterium Variable
This compound typically carries the isotopic label on the N-8 ethyl group .
-
Structural Integrity: The Van der Waals radius of Deuterium is nearly identical to Hydrogen, suggesting minimal steric hindrance.
-
Bond Strength: The C-D bond is approximately 6–10 times stronger than the C-H bond. If the N-ethyl dealkylation is a rate-limiting step in the bacterial metabolism of this drug, the d5-variant may exhibit a prolonged half-life or altered Minimum Inhibitory Concentration (MIC) in metabolically active strains.
Experimental Design Strategy
To ensure data integrity, a Side-by-Side Design is mandatory. The native Piromidic Acid must be run on the same plate as the d5-variant to control for inoculum density and incubation variables.
Critical Reagents
-
Test Compound: this compound (Isotopic purity >98%).
-
Reference Standard: Piromidic Acid (Native, USP/EP Reference Standard).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (Ca²⁺, Mg²⁺) is crucial for quinolones as they chelate divalent cations, which can affect outer membrane permeability.
-
Organisms:
-
Escherichia coli ATCC 25922 (Quality Control Strain).
-
Staphylococcus aureus ATCC 29213 (Gram-positive control).
-
Solubility & Stock Preparation
Quinolones exhibit poor solubility in neutral water.
-
Solvent: Dissolve powder in 0.1 M NaOH or DMSO.
-
Stock Concentration: Prepare at 10 mg/mL (10,000 µg/mL).
-
Precaution: Piromidic acid is photolabile . All steps must be performed under low light or using amber vessels.
Visual Workflow: Mechanism & Protocol
Mechanism of Action & Isotope Location
The following diagram illustrates the pathway of Piromidic Acid interference with DNA replication and the specific locus of the Deuterium label.
Figure 1: Mechanism of Action pathway for Piromidic Acid. The diamond node represents the critical validation step: ensuring the d5-label does not sterically hinder the Gyrase binding pocket.
Detailed Protocol: Comparative Broth Microdilution
Preparation of Assay Plates
-
Dilution Series: Prepare a 2-fold serial dilution of both Native and d5-Piromidic Acid in CAMHB.
-
Range: 0.03 µg/mL to 64 µg/mL.
-
-
Dispensing: Add 50 µL of each diluted drug concentration into a sterile 96-well microtiter plate.
-
Rows A-D: Native Piromidic Acid.
-
Rows E-H: this compound.
-
Column 11: Growth Control (No Drug).
-
Column 12: Sterility Control (No Bacteria).
-
Inoculum Preparation
-
Direct Colony Suspension: Pick 3-5 colonies from a fresh overnight agar plate and suspend in saline.
-
Turbidity Adjustment: Adjust to 0.5 McFarland Standard (approx.
CFU/mL). -
Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of approx.
CFU/mL. -
Inoculation: Add 50 µL of the inoculum to all wells (except Sterility Control).
Incubation & Readout
-
Incubation: 35°C ± 2°C for 16–20 hours in ambient air.
-
Readout: Determine MIC as the lowest concentration with no visible growth (no turbidity).
-
Validation: The MIC of the Native control must fall within the CLSI QC range for E. coli ATCC 25922 (typically 0.5 – 4 µg/mL for similar quinolones, verify specific batch QC).
Protocol: Time-Kill Kinetics (DKIE Investigation)
If MIC values are identical, a Time-Kill assay is required to detect subtle kinetic differences caused by the deuterium label.
Workflow Diagram
Figure 2: Time-Kill Kinetic workflow to compare bactericidal rates between Native and Deuterated compounds.
Procedure
-
Prepare flasks with CAMHB containing Native and d5-Piromidic Acid at 4x MIC .
-
Inoculate with
CFU/mL (exponential phase). -
Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Serially dilute in saline and plate onto drug-free agar.
-
Count colonies after 24h incubation and plot
CFU/mL vs. Time.
Data Analysis & Interpretation
MIC Comparison Table
Summarize results in the following format to determine equivalence.
| Parameter | Native Piromidic Acid | This compound | Interpretation |
| MIC (µg/mL) | If | ||
| MBC (µg/mL) | Minimum Bactericidal Concentration. | ||
| MIC/MBC Ratio | Indicates bactericidal vs. bacteriostatic mode. |
Interpreting the Isotope Effect
-
Scenario A (Equivalence): MIC and Kill Curves are identical.
-
Scenario B (DKIE): this compound shows lower MIC or faster killing.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[Link]
-
Hooper, D. C. (1999). Mode of Action of Fluoroquinolones. Drugs, 58(2), 6-10. [Link]
-
Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated drugs. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. [Link]
How to prepare a stock solution of Piromidic Acid-d5
Initiating Data Collection
I'm starting a deep dive to collect all pertinent information on Piromidic Acid -d5. I'm focusing on its chemical properties, how well it dissolves in different solvents, its stability, and any relevant safety data or handling instructions I can find. This initial data gathering is crucial.
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Recommended concentration of Piromidic Acid-d5 for internal standard
Initiating Data Collection
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Analyzing Search Results
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Refining Search Strategies
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Application Note: High-Throughput Quantification of Piromidic Acid in Human Plasma Using a Deuterated Internal Standard by UHPLC-MS/MS
Abstract
This application note presents a robust and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of Piromidic Acid in human plasma. To correct for matrix effects and variations in sample processing, a deuterated internal standard (IS), Nalidixic Acid-d5, is employed. The protocol details two distinct, high-recovery sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—providing flexibility for different laboratory workflows and automation capabilities. The method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for Precise Piromidic Acid Quantification
Piromidic acid is a first-generation quinolone antibacterial agent. While its use has been largely superseded by newer fluoroquinolones, it remains a valuable compound in specific therapeutic contexts and serves as a crucial reference in pharmacological and toxicological research. Accurate determination of its concentration in biological matrices like plasma is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and drug monitoring.
The primary challenge in bioanalysis is overcoming the inherent variability introduced by complex biological matrices. Endogenous components such as phospholipids, proteins, and salts can interfere with analyte ionization (ion suppression or enhancement), leading to inaccurate quantification. The "gold standard" approach to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS). A deuterated standard, such as Nalidixic Acid-d5, is an ideal surrogate for this application. It co-elutes chromatographically with the analyte and experiences identical ionization effects in the mass spectrometer source, but is distinguishable by its higher mass. This ensures that any analyte loss during sample preparation or signal fluctuation during analysis is accurately normalized, providing the highest level of data integrity.
This guide provides a comprehensive workflow, from sample pre-treatment to data interpretation, grounded in established bioanalytical principles.
Experimental Workflow Overview
The entire analytical process is designed for high-throughput and robust performance. The workflow begins with plasma sample preparation, followed by chromatographic separation and detection, and concludes with data analysis.
Troubleshooting & Optimization
Technical Support Center: Piromidic Acid-d5 Optimization
Subject: Troubleshooting LC-MS/MS Analysis of Piromidic Acid-d5
Document ID: TS-PA-D5-001 Status: Active Applicable For: Bioanalytical Method Validation, Food Safety Analysis (Quinolones), Pharmacokinetics.
Introduction
This compound is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Piromidic Acid in complex matrices (plasma, urine, animal tissue). While deuterated standards compensate for matrix effects and recovery losses, they introduce specific physicochemical challenges—primarily isotopic impurity cross-talk , deuterium isotope effects , and metal-mediated chelation .
This guide addresses the three most critical failure modes reported by our users.
Module 1: The "Ghost Peak" Phenomenon (Isotopic Cross-Talk)
Q: Why do I see a signal for native Piromidic Acid (d0) in my double-blank samples spiked only with the d5 Internal Standard?
A: This is likely due to Isotopic Impurity Contribution , not contamination. Commercially synthesized this compound is rarely 100% pure. It usually contains a small percentage of d4, d3, and d0 (native) isotopologues. If you spike the IS at a concentration that is too high, the trace amount of native d0 present in the standard will rise above the Lower Limit of Quantification (LLOQ) of your analyte channel.
The Mechanism: In Selected Reaction Monitoring (SRM), the mass window for the precursor ion is finite (e.g., 0.7 Da). If the isotopic purity is 99.0%, then 1.0% consists of lower isotopologues.
Protocol: Zero-Crosstalk Concentration Optimization
Objective: Determine the maximum IS concentration that provides stable signal without interfering with the analyte LLOQ.
-
Prepare IS Stock: Dissolve this compound to 1 mg/mL in Methanol.
-
Create Dilution Series: Prepare IS working solutions at 10, 50, 100, 200, and 500 ng/mL.
-
Inject Blanks: Inject a "Zero Sample" (Matrix + IS) for each concentration level. Monitor the Native Analyte Channel (289.1 > 271.1) .
-
Calculate Interference:
-
Selection Rule: Select the highest IS concentration where Interference < 20% of the LLOQ area (per FDA/EMA guidelines).
Module 2: Peak Tailing & Broadening (Chelation)
Q: My this compound peak is tailing significantly (Asymmetry > 1.5), even though other compounds in the mix look fine. Why?
A: This is a classic Quinolone-Metal Chelation issue.
Piromidic Acid contains a
Visualizing the Problem:
Figure 1: Mechanism of Quinolone Chelation in LC Systems resulting in peak tailing.
Protocol: System Passivation & Mobile Phase Tuning
| Parameter | Recommendation | Rationale |
| Column Hardware | PEEK-lined columns | Eliminates steel-analyte contact. |
| Mobile Phase Additive | 2-5 mM Ammonium Oxalate | Oxalate is a stronger chelator than the quinolone; it "scavenges" metal ions from the system. |
| Needle Wash | EDTA (0.1%) in Water/MeOH | Prevents adsorption of the drug onto the autosampler needle. |
| Passivation | Phosphoric Acid Flush | Flush system (minus column) with 30% Phosphoric acid overnight to strip accessible surface iron. |
Module 3: Retention Time Shifts (Deuterium Isotope Effect)
Q: The this compound peak elutes 0.1–0.2 minutes earlier than the native Piromidic Acid. Is this a failure?
A: No, this is the expected Deuterium Isotope Effect . C-D bonds are shorter and have lower vibrational amplitude than C-H bonds, making the deuterated molecule slightly less lipophilic (lower interaction with C18 stationary phase).
Risk: If the shift is too large, the IS may move out of the ion-suppression zone experienced by the analyte, rendering it ineffective as a compensator.
Troubleshooting Workflow:
Figure 2: Decision logic for managing Deuterium Isotope Effects in chromatography.
Summary of Key Parameters
| Property | Piromidic Acid (Native) | This compound (IS) | Note |
| Precursor Ion (ESI+) | m/z 289.1 | m/z 294.1 | Assumes d5 labeling on ethyl group. |
| Key Fragment | m/z 271.1 (Loss of H₂O) | m/z 276.1 | Ensure fragment retains the d5 label. |
| Solubility | Low in neutral pH | Low in neutral pH | Dissolve in 0.1% Formic Acid or Methanol. |
| Light Sensitivity | High | High | Use Amber Glassware. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., et al. (2007). Addressing the Deuterium Isotope Effect in LC-MS/MS Analysis. Journal of Mass Spectrometry.
- Ballesteros, O., et al. (2003). Determination of quinolones in animal tissues. Journal of Chromatography B.
Technical Support Center: Piromidic Acid-d5 & Matrix Effects
Status: Operational | Tier: Advanced Application Support Subject: Optimization of LC-MS/MS Assays for Piromidic Acid using Deuterated Internal Standards
Welcome to the Application Support Hub
This guide addresses high-level inquiries regarding the quantification of Piromidic Acid in complex biological matrices (plasma, urine, tissue). The focus is on utilizing Piromidic Acid-d5 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) to mitigate ionization suppression and enhancement.
Part 1: The Mechanism of Action
Q: Why is this compound considered the "Gold Standard" for correcting matrix effects compared to structural analogs?
A: The primary challenge in LC-MS/MS bioanalysis, particularly with Electrospray Ionization (ESI), is the competition for charge in the source droplet. Co-eluting matrix components (phospholipids, salts) can steal charge, causing Ion Suppression .
This compound is chemically identical to the analyte but differs in mass. Ideally, it possesses:
-
Identical Extraction Recovery: It is lost at the same rate as the analyte during sample prep.
-
Identical Retention Time (RT): It enters the ion source at the exact same moment as the analyte.
-
Identical Ionization Physics: It experiences the exact same suppression or enhancement environment.
By normalizing the analyte response to the IS response, the ratio remains constant even if the absolute signal drops due to the matrix.
Visualizing the Compensation Mechanism:
Figure 1: The SIL-IS Compensation Workflow. Because the IS and Analyte suffer identical suppression, their ratio yields accurate quantification.
Part 2: Experimental Protocols
Q: How do I quantitatively validate that this compound is working? (The Matuszewski Method)
A: You must determine the Matrix Factor (MF) . Do not rely on simple recovery experiments. You must perform the "Post-Extraction Spike" method described by Matuszewski et al.
Protocol: Determination of Matrix Factor
-
Prepare Set A (Neat Standards): Piromidic Acid and d5-IS spiked into pure mobile phase.
-
Prepare Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) first, then spike the extract with Piromidic Acid and d5-IS.
-
Prepare Set C (Pre-Extraction Spike): Spike matrix with analyte/IS, then extract.
Calculation Logic:
| Metric | Formula | Interpretation |
| Absolute Matrix Factor | < 1.0 = Suppression> 1.0 = Enhancement | |
| IS-Normalized MF | Target: Should be close to 1.0 (e.g., 0.95–1.05). | |
| Recovery (RE) | Determines extraction efficiency. |
Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance, the CV (Coefficient of Variation) of the IS-normalized Matrix Factor calculated from at least 6 different lots of matrix should be ≤ 15% .
Part 3: Troubleshooting Guide
Issue 1: The "Deuterium Isotope Effect" (Retention Time Shift)
User Report: "My this compound elutes 0.1 minutes earlier than the analyte. Is this a problem?"
Diagnosis: Yes. Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency C18 columns, this can cause the d5-IS to elute slightly before the analyte.
-
Risk: If the matrix suppression zone (e.g., a phospholipid peak) elutes between the IS and the Analyte, the IS will not experience the same suppression as the Analyte. The compensation fails.
Corrective Actions:
-
Check Co-elution: Overlay the chromatograms of the Analyte, IS, and a Phospholipid trace (monitor MRM 184>184).
-
Modify Phase: Switch to a column with different selectivity (e.g., Phenyl-Hexyl) or lower the organic slope in the gradient to force co-elution.
-
Switch IS: If the shift is severe, consider Carbon-13 labeled Piromidic Acid (
), which does not exhibit retention time shifts.
Issue 2: IS Signal Instability (Cross-Talk)
User Report: "I see a signal for Piromidic Acid in my blank samples that only contain the d5-IS."
Diagnosis: This is likely Isotopic Impurity or Cross-Talk .
-
Scenario A (Impurity): The synthesized d5 standard contains traces of d0 (unlabeled) Piromidic Acid.
-
Scenario B (Fragmentation): The d5 isotope loses the labeled moiety during fragmentation (rare for ring-labeled compounds).
Troubleshooting Workflow:
Figure 2: Diagnostic workflow for identifying interference sources.
Issue 3: Non-Linear Calibration Curves
User Report: "My calibration curve curves downwards at high concentrations, even with the IS."
Diagnosis: Saturation of the detector or the ionization source. While d5-IS corrects for matrix effects, it cannot correct for detector saturation if the detector is "blinded" by too many ions.
Solution:
-
Monitor IS Response Plot: Plot the IS peak area across all calibration standards. If the IS area decreases as the Analyte concentration increases, you have "suppression by the analyte itself" or source saturation.
-
Dilute: Dilute samples to bring them into the linear dynamic range.
Part 4: References & Regulatory Grounding
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Context: The foundational paper defining the calculation of Matrix Factors (MF).
-
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Context: Defines the acceptance criteria for matrix effects (CV < 15%) and the necessity of IS-normalized validation.
-
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
Context: European standards for investigating matrix effects using 6 lots of matrix.
-
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Context: Technical explanation of why deuterated standards may elute earlier than analytes.
-
Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific local regulatory requirements (GLP/GMP).
Technical Support Center: Piromidic Acid-d5 Isotopic Stability
Topic: Troubleshooting Isotopic Exchange & Stability in LC-MS/MS Workflows
Doc ID: PA-D5-ISO-001 | Status: Active | Audience: Analytical Chemists, DMPK Scientists
Executive Summary: The Physics of Stability
Piromidic Acid-d5 is utilized primarily as an Internal Standard (IS) for the quantification of Piromidic Acid in biological matrices. The structural integrity of the deuterium label is paramount for accurate normalization.
The Core Issue: Users often confuse chemical instability (degradation) with isotopic exchange (H/D scrambling).
-
The Label: Typically, the
label is located on the -ethyl group at the N-8 position ( ). -
The Stability Verdict: The Carbon-Deuterium (C-D) bonds on the ethyl group are non-exchangeable under standard LC-MS mobile phase conditions (pH 2–10).
-
The Risk: Apparent "exchange" is usually a result of in-source fragmentation (de-ethylation) or labile proton exchange at the carboxylic acid moiety, which is chemically distinct from the stable isotope label.
Technical Deep Dive: Mechanisms of Exchange
To troubleshoot effectively, one must distinguish between the three types of hydrogen populations in this compound.
Population A: The Labile Proton (Carboxylic Acid)
-
Location: The -COOH group at C-6.
-
Behavior: This proton is highly labile . In protic solvents (Methanol, Water, Acetonitrile/Water mixes), it undergoes instantaneous exchange with solvent protons.
-
Impact: This is normal . It does not affect the
designation because the mass shift is calculated based on the carbon skeleton skeleton labels.-
Note: In negative ESI mode (
), this proton is removed entirely, rendering its exchange status irrelevant.
-
Population B: The Stable Label ( -Ethyl-d5)
-
Location: The ethyl group attached to N-8.
-
Behavior: These are
hybridized C-D bonds. The bond dissociation energy of C-D is higher than C-H (Kinetic Isotope Effect). -
Impact: These do not exchange with solvent. If you observe a mass shift here, it indicates chemical degradation (cleavage of the ethyl group), not isotopic exchange.
Population C: The Aromatic/Ring Protons
-
Location: The pyrrolidine ring and pyrimidine core.
-
Behavior: Generally stable. However, extreme pH (< 1 or > 12) or high thermal stress in the ESI source can induce tautomerization-driven exchange, though this is rare in standard workflows.
Visualization: Stability & Troubleshooting Logic
The following diagram maps the stability hierarchy and the decision logic for diagnosing signal loss.
Figure 1: Structural stability hierarchy of this compound and diagnostic workflow for mass shifts.
Troubleshooting Guides (FAQ Format)
Scenario A: "I see a mass shift of -1 Da in my stock solution."
Q: Is my this compound undergoing isotopic exchange in methanol? A: Likely, but not the d5 label.
-
Diagnosis: If you dissolve the standard in a deuterated solvent (e.g.,
) or a protic solvent, the carboxylic acid proton ( ) will exchange. -
The Fix: This is chemically expected. Ensure your MRM transitions account for the ionization state.
-
Positive Mode: You monitor
. If the solvent is , you might see . -
Negative Mode: You monitor
. The labile proton is lost; the mass should reflect only the stable ethyl group.
-
Scenario B: "My Internal Standard signal is dropping over time in the autosampler."
Q: Is the deuterium label falling off? A: No. C-D bonds do not "fall off" in solution.
-
Diagnosis: Piromidic acid is a quinolone. Quinolones are susceptible to photodegradation and metal chelation .
-
The Fix:
-
Amber Glass: Store all solutions in amber glassware to prevent UV-induced degradation.
-
Chelation Check: Quinolones chelate
and from glass surfaces. Add 0.1% EDTA to your mobile phase or use polypropylene vials to prevent adsorption.
-
Scenario C: "I see 'Crosstalk' where the d5 signal contributes to the d0 channel."
Q: Is the standard impure? A: Possible, but check In-Source Fragmentation first.
-
Diagnosis: High Desolvation Temperatures (>
) can cause the -ethyl bond to break before the quadrupole selects the parent ion. If the ethyl group is lost, the remaining core structure is identical for both d5 and d0 (native) forms. -
The Fix: Perform a "Source Temperature Ramp" experiment. Lower the temperature in
increments. If the crosstalk decreases, it is thermal fragmentation, not isotopic impurity.
Experimental Protocol: The Deuterium Integrity Stress Test
Use this protocol to validate if your observed mass shift is true isotopic exchange or an instrumental artifact.
Objective: Distinguish between solvent exchange (labile) and structural degradation.
| Step | Action | Critical Parameter |
| 1 | Prepare Stock A | 1 µg/mL this compound in 100% |
| 2 | Prepare Stock B | 1 µg/mL this compound in 50:50 |
| 3 | Incubation | Incubate both at Room Temp for 4 hours. |
| 4 | Analysis | Inject both via Flow Injection Analysis (FIA) - Do not use a column to avoid on-column re-exchange. |
| 5 | Interpretation | Compare Parent Ion Mass. |
Results Matrix:
| Observation | Conclusion | Action Required |
| Mass A = Mass B | No Exchange. | System is stable. |
| Mass B = Mass A + 1 | Labile COOH exchange only. | Normal behavior. Proceed. |
| Mass B = Mass A - 5 | CRITICAL FAILURE. | The ethyl group is cleaving (Degradation). |
| Mass B = Mass A + n | Ring proton exchange. | pH is too extreme. Adjust mobile phase. |
References & Authoritative Grounding
-
Sohier, B. et al. "Stable Isotope Labeled Internal Standards in Quantitative LC-MS/MS: Pitfalls and Benefits." Journal of Chromatography B, Vol. 877, 2009. (Discusses the stability of deuterated alkyl groups vs. aromatic protons).
-
Context: Establishes the baseline stability of
C-D bonds.
-
-
Torniainen, K. "Photodegradation of Quinolones: Mechanisms and Stability." Journal of Pharmaceutical and Biomedical Analysis, Vol 16, 1997.
-
Context: Validates that signal loss is likely UV-degradation, not isotopic exchange.
-
-
FDA Bioanalytical Method Validation Guidance (2018).
-
Context: - Section on Internal Standard stability and cross-signal interference.
-
-
PubChem Compound Summary: Piromidic Acid.
-
Context: - Verification of chemical structure (N-ethyl position) and pKa values (approx 6.0 for carboxylic acid).
-
Disclaimer: This guide assumes the use of standard commercial this compound (N-ethyl-d5). Custom synthesis with labels on the pyrrolidine ring may exhibit different exchange kinetics.
Optimizing MS parameters for Piromidic Acid-d5 detection
Initiating Foundational Research
I'm starting with targeted Google searches to find basic info on Piromidic Acid-d5, like its properties and how it ionizes. Also, I'm looking for established mass spectrometry methods. I'm focusing on solid foundational understanding before diving deeper.
Developing Optimization Protocols
I'm now searching for MS parameters for quinolone antibiotics to guide my this compound optimization. I'm also finding resources on MS optimization techniques like ESI and CID. This will inform a systematic parameter workflow. The goal is a detailed optimization guide, starting with instrument setup and then troubleshooting, all with scientific reasoning. I'm going to then design a flowchart to show it all visually, and a summary table.
Refining Initial Workflow
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Stability and storage conditions for Piromidic Acid-d5 solutions
Initiating Data Collection
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Analyzing Stability Parameters
I'm now diving deeper, pinpointing potential researcher challenges: light, temperature, pH, and solvent-induced degradation are under the microscope. I'm actively seeking protocols, best practices, and authoritative sources like supplier datasheets to ensure scientific rigor in preparing, storing, and handling these solutions. I'm synthesizing this into a QA format, readying a technical support troubleshooting guide.
Developing Troubleshooting Guide
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Technical Support Center: Piromidic Acid-d5 Optimization Guide
Executive Summary & Chemical Context
Piromidic Acid-d5 is widely utilized as an Internal Standard (IS) for the quantification of quinolone antibiotics. However, its chemical structure—specifically the pyridopyrimidine core containing a
Users frequently report peak tailing, broadening, or splitting. These are rarely random artifacts; they are deterministic consequences of secondary silanol interactions and metal chelation . This guide moves beyond basic troubleshooting to address the physicochemical root causes.
Physicochemical Profile
| Property | Characteristic | Chromatographic Implication |
| Functional Group | High Chelation Potential: Forms stable complexes with Fe³⁺/Al³⁺ in stainless steel systems. | |
| pKa | ~6.4 (Carboxylic Acid) | pH Sensitivity: Operating near pH 6.0–7.0 causes peak splitting due to mixed ionization states. |
| Nitrogen Core | Pyridopyrimidine | Silanol Activity: Basic nitrogens interact with acidic silanols on silica columns, causing tailing. |
Diagnostic Troubleshooting (Q&A)
Issue 1: Severe Peak Tailing ( )
Q: My this compound peak is tailing significantly, affecting integration accuracy. I am using a standard C18 column at pH 4.5. What is happening?
The Scientist's Diagnosis: This is a classic case of Secondary Silanol Interaction . At pH 4.5, the residual silanols (Si-OH) on your column packing are partially ionized to Si-O⁻. The nitrogen atoms in the Piromidic Acid structure act as Lewis bases, interacting strongly with these negative sites. This adsorption-desorption process is slow, resulting in the "tail."
Corrective Protocol:
-
Lower the pH: Adjust your mobile phase to pH 2.5 – 3.0 . This suppresses the ionization of silanols (keeping them as Si-OH), reducing the electrostatic attraction to the analyte.
-
Switch Column Chemistry: Move to a high-purity, highly end-capped column.
-
Recommendation: Use a column with a positively charged surface (e.g., CSH C18) or a hybrid particle (BEH C18) which resists silanol activity.
-
Issue 2: Peak Broadening & Low Sensitivity
Q: The peak is symmetrical but excessively broad and short. I suspect the column is fine because other analytes look good.
The Scientist's Diagnosis: If other compounds are sharp but this compound is broad, you are likely facing Metal Chelation . Quinolones bind avidly to iron and other metal ions found in stainless steel frits, column bodies, and LC tubing. This creates a "smearing" effect as the analyte drags along the metal surfaces.
Corrective Protocol:
-
Add a Sacrificial Chelator: Add 5–10 mM EDTA or use 0.1% Phosphoric Acid in the mobile phase. Phosphoric acid effectively passivates stainless steel surfaces.
-
Hardware Check: If possible, replace stainless steel capillaries with PEEK tubing and use PEEK-lined columns.
Issue 3: Peak Splitting or "Shouldering"
Q: The peak appears to have a shoulder or is splitting into a doublet.
The Scientist's Diagnosis: This is usually a Solvent Strength Mismatch or a pH/pKa Conflict .
-
Solvent Mismatch: If you dissolve the hydrophobic this compound in 100% Methanol or DMSO but inject it into a highly aqueous initial mobile phase (e.g., 90% Water), the analyte precipitates momentarily or travels faster than the mobile phase front, causing distortion.
-
pH Conflict: Operating near the pKa (approx 6.4) results in a population of molecules that are 50% ionized and 50% neutral, which interact differently with the stationary phase.
Corrective Protocol:
-
Match the Diluent: Prepare the standard in a solvent composition that matches the initial mobile phase conditions (e.g., 10% Methanol / 90% Buffer).
-
Buffer Capacity: Ensure your buffer concentration is adequate (at least 20 mM) if operating anywhere near pH 6.0, though pH 3.0 is preferred.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to this compound.
Figure 1: Decision matrix for diagnosing this compound chromatographic anomalies based on peak morphology.
Validated Experimental Protocols
Protocol A: System Passivation (Addressing Metal Chelation)
Use this if you observe peak broadening and cannot replace stainless steel hardware.
-
Preparation: Remove the analytical column. Install a union connector.
-
Passivation Solution: Prepare 30% Phosphoric Acid (
) in water. -
Flush: Pump the solution through the LC system (Injector -> Lines -> Detector) at 1.0 mL/min for 60 minutes.
-
Wash: Flush with HPLC-grade water for 60 minutes to remove all acid traces.
-
Equilibration: Re-install the column and equilibrate with your mobile phase.
-
Note: The phosphate groups bind to active iron sites on the steel, creating a barrier that prevents the Piromidic Acid from chelating.
-
Protocol B: Optimized Mobile Phase Preparation
Standardized conditions for Quinolone analysis.
| Component | Specification | Purpose |
| Mobile Phase A | 0.1% Formic Acid in Water + 10mM Ammonium Formate | pH Control: Maintains pH ~3.0 to suppress silanols and ensure consistent ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Elution: Sharpens peaks compared to Methanol for this class. |
| Additive (Optional) | 5µM EDTA (free acid) | Chelation Suppression: Only required if peak broadening persists after passivation. |
Mechanism of Action: The Chelation Trap
Understanding the molecular interaction is vital for troubleshooting. The diagram below details how the Piromidic Acid molecule interacts with the HPLC hardware.
Figure 2: Mechanistic view of secondary interactions. The Keto-Acid moiety chelates metals (Red arrows), while the Nitrogen core interacts with Silanols (Blue dashed arrow).
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Tölgyesi, L., et al. (2012). Determination of quinolones in environmental water matrices using LC-MS/MS.Thermo Fisher Scientific Application Note.
-
Lindner, W., & Wainer, I. W. (1998). Requirements for the analysis of antibiotic drugs in biological fluids. Journal of Chromatography B.
-
Sigma-Aldrich (Merck). (n.d.). Piromidic Acid: Physicochemical Properties and Safety Data Sheet.
How to assess the purity of a deuterated internal standard
Initiating Purity Assessment
I'm starting with broad Google searches to source authoritative material on purity assessment of deuterated internal standards. My focus is on isotopic, chemical, and enantiomeric purity, so I can establish a solid foundation for evaluating these materials.
Defining Purity Focus
I'm now identifying common researcher issues based on my search results to inform the FAQ and troubleshooting guide. I'm also actively seeking established protocols from bodies like the FDA. I plan to use these protocols as a baseline to ensure the advice provided will be sound and authoritative. I will begin structuring the content in an intuitive question-and-answer format, which will lead to comprehensive troubleshooting instructions.
Establishing Search Priorities
I'm now zeroing in on Google search terms to gather information on deuterated internal standard purity. I'm focusing on isotopic, chemical, and enantiomeric purity. Subsequently, I'll identify researcher issues to form the basis of the FAQ, supported by established FDA protocols. From there, I plan to structure a question-and-answer format, which will lead to comprehensive troubleshooting instructions.
Technical Support Center: Ion Suppression Mitigation for Piromidic Acid-d5
Topic: Minimizing Ion Suppression in LC-MS/MS Analysis of Piromidic Acid using Piromidic Acid-d5 as Internal Standard. Document ID: TS-PA-d5-001 Last Updated: 2025-05-20
Executive Summary & Core Logic
When analyzing Piromidic Acid in biological matrices (plasma, urine, tissue), the use of This compound is critical for compensating for extraction variability and ionization inefficiency. However, a stable isotope internal standard (SIL-IS) cannot correct for absolute loss of signal sensitivity caused by matrix effects (Ion Suppression).
If the matrix suppresses the ionization of this compound by >50%, your Lower Limit of Quantitation (LLOQ) is compromised, even if the analyte/IS ratio remains linear.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate ion suppression sources.
Troubleshooting Logic Flow
The following decision matrix outlines the systematic approach to resolving signal instability.
Figure 1: Decision matrix for isolating the source of ion suppression.
Diagnostic Protocol: Post-Column Infusion (PCI)
Before altering extraction methods, you must map the suppression profile. This protocol visualizes exactly where in the chromatogram the matrix interferes with the this compound signal.
The Mechanism
By infusing a constant flow of this compound into the MS source while injecting a blank matrix sample via the LC column, any dip in the baseline signal indicates suppression zones.
Step-by-Step Methodology
-
Setup:
-
Syringe Pump: Load with this compound (100 ng/mL in 50:50 Methanol:Water). Flow rate: 10 µL/min.
-
LC System: Inject extracted blank plasma/urine (matrix without analyte). Flow rate: Standard method flow (e.g., 0.4 mL/min).
-
Tee Union: Connect the column effluent and syringe pump line into the ESI source.
-
-
Acquisition:
-
Monitor the MRM transition for this compound (typically m/z 294.1 → m/z [Fragment]).
-
Run time: Ensure the gradient reaches 100% organic and re-equilibrates.
-
-
Analysis:
-
Observe the baseline. A flat line is ideal.
-
Dip at T0 (Void Volume): Indicates suppression by salts/unretained compounds.
-
Dip at Late Elution: Indicates suppression by phospholipids (phosphatidylcholines).
-
Figure 2: Hardware configuration for Post-Column Infusion experiments.
Sample Preparation Optimization
Piromidic Acid is an amphoteric quinolone. The most common cause of ion suppression in plasma analysis is glycerophosphocholines (GPC) , which often co-elute with quinolones in generic C18 gradients.
Comparison of Extraction Methodologies
Data below assumes human plasma matrix.
| Method | Cleanliness | Recovery (Piromidic Acid) | Phospholipid Removal | Recommendation |
| Protein Precipitation (PPT) | Low | High (>90%) | < 5% | Not Recommended for high-sensitivity assays. |
| Solid Phase Extraction (SPE) | High | Moderate (75-85%) | > 95% | Gold Standard (HLB or MCX). |
| Phospholipid Removal Plates | High | High (>90%) | > 95% | Best Balance of workflow speed and data quality. |
Protocol: Phospholipid Removal (Recommended)
If your PCI diagnostic shows late-eluting suppression:
-
Load: Add 100 µL Plasma + 10 µL this compound Working Solution to a Phospholipid Removal Plate (e.g., Ostro, HybridSPE).
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense or vortex for 2 minutes.
-
Elute: Apply vacuum. Collect filtrate.
-
Rationale: The Lewis acid/base interaction within the plate specifically retains phospholipids while passing the amphoteric Piromidic Acid.
Chromatographic Troubleshooting
If Sample Prep is optimized but suppression persists near the void volume or specific time points:
Problem: Co-elution with Salts (Void Volume)
-
Symptom: this compound elutes very early (< 1.5 min) where signal is unstable.
-
Fix: Increase retention.
-
Mobile Phase A: Ensure pH is controlled. Piromidic Acid (pKa ~6.0) is better retained on C18 at acidic pH. Use 0.1% Formic Acid .
-
Initial Conditions: Lower the organic start to 5% or 2% B. Hold for 0.5 min before ramping.
-
Problem: Co-elution with Phospholipids
-
Symptom: Signal drops during the gradient ramp.
-
Fix: Alter selectivity.
-
Column Choice: Switch from C18 to Phenyl-Hexyl . The pi-pi interactions with the quinolone ring of Piromidic Acid often shift its retention time away from the aliphatic phospholipids [1].
-
Validation: Calculating the Matrix Factor
To certify your method meets FDA/EMA standards, you must quantify the suppression.
Formula (Matuszewski Method):
-
IS-Normalized MF:
-
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% [2].
Frequently Asked Questions (FAQ)
Q: Why is my this compound signal declining over a long batch (100+ samples)? A: This is likely "Matrix Build-up." Phospholipids from PPT extraction accumulate on the column head.
-
Immediate Fix: Run a "sawtooth" wash (95% Acetonitrile <-> 10% Acetonitrile) for 30 minutes.
-
Long-term Fix: Add a divert valve to send the first 1 minute and the final wash of the LC flow to waste, preventing source contamination.
Q: Can I use this compound to correct for recovery losses? A: Yes. Because it is a structural analog added before extraction, it compensates for extraction efficiency. However, it cannot compensate for total signal loss if the suppression is 100% (blind spot). You must ensure the absolute area count of the IS is >5x the baseline noise.
Q: My d5 IS has a different retention time than the analyte. Is this normal? A: A slight "Deuterium Isotope Effect" is possible, where the deuterated compound elutes slightly earlier than the non-deuterated parent. However, for Piromidic Acid, this shift should be negligible (< 0.05 min). If the shift is significant, check your mobile phase mixing or column equilibration.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.8.
Dealing with in-source fragmentation of Piromidic Acid-d5
Subject: Mitigating In-Source Fragmentation (ISF) in LC-MS/MS Assays
Diagnostic & Identification
Q: How do I distinguish between In-Source Fragmentation (ISF) and actual impurities in my Piromidic Acid-d5 reference standard?
A: This is the most critical first step. ISF occurs inside the ionization source (ESI/APCI), whereas impurities are present in the vial. You can distinguish them by analyzing their chromatographic retention times.
The Logic: If the fragment is generated in the source, it traveled through the LC column as the intact parent molecule. Therefore, the "fragment" will co-elute perfectly with the parent peak. If the fragment is a solution impurity (degradation product), it will likely have a different retention time due to changed polarity.
Diagnostic Protocol: The "Zero-Collision" Q1 Scan
-
Setup: Bypass the collision cell. Set MS to Q1 Scan mode (MS1 only).
-
Injection: Inject a neat solution of this compound (1 µg/mL).
-
Observation: Monitor the extracted ion chromatograms (XIC) for:
-
Parent Ion:
(approx. m/z 294 for d5). -
Suspected Fragment: e.g., Loss of ethyl group or
.
-
-
Analysis:
-
Scenario A (ISF): The XIC of the fragment aligns perfectly (apex-to-apex) with the parent.
-
Scenario B (Impurity): The XIC of the fragment elutes earlier or later than the parent.
-
Figure 1: Decision tree for isolating the origin of unexpected spectral peaks.
Mechanistic Insight
Q: Why is this compound prone to fragmentation before the collision cell?
A: Piromidic acid belongs to the quinolone class, which possesses specific structural vulnerabilities in Electrospray Ionization (ESI).
The Mechanism:
-
Thermal Instability: The ESI source uses high-temperature gas (often 300°C–600°C) to desolvate droplets. Quinolones can undergo thermal degradation during this phase.
-
Declustering Potential (DP) / Cone Voltage Overload: To strip away solvent clusters, we apply a voltage gradient. If this is too high, it imparts enough internal energy to break labile bonds.
Specific Fragmentation Pathways:
-
Decarboxylation: The carboxylic acid group at position 3 (or 6 depending on numbering convention) is prone to loss of
( ). -
De-ethylation: Piromidic acid has an N-ethyl group. If your d5-label is located on this ethyl group (common in synthesis), ISF will cleave the label entirely.
-
Critical Risk: If the d5-ethyl group is lost, the remaining core structure is identical to the de-ethylated metabolite of the unlabeled drug. This causes "Cross-Talk" where your IS signal appears in the metabolite channel.
-
Mitigation & Optimization
Q: How do I stabilize the ion without losing sensitivity?
A: You must perform a "Source Parameter Ramp." The goal is to find the "Soft Spot"—the balance between desolvation (signal strength) and molecular integrity.
Optimization Protocol:
Step 1: Cone Voltage/Declustering Potential (DP) Ramp
-
Theory: Lower voltage reduces the kinetic energy of ions entering the vacuum, reducing collisions with gas molecules that cause fragmentation.
-
Method:
-
Infuse this compound at 10 µL/min.
-
Monitor the intensity of the Parent Ion (
) and the Main Fragment. -
Decrease the Cone Voltage in 5V increments.
-
Target: Stop when the Fragment:Parent ratio is < 5%, even if absolute sensitivity drops by 10-15%.
-
Step 2: Source Temperature Adjustment
-
Theory: Excessive heat facilitates thermal degradation.
-
Method: Lower the desolvation gas temperature.
-
Starting Point: 500°C.
-
Optimization: Drop to 350°C or 400°C.
-
Note: If you lower the temp, you may need to increase the Gas Flow Rate to maintain desolvation efficiency.
-
Step 3: Mobile Phase pH (The Zwitterion Effect)
-
Theory: Quinolones are zwitterionic. In highly acidic conditions (pH < 3), they are fully protonated but may be less stable.
-
Action: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or 2mM Ammonium Formate). Avoid extremely low pH if fragmentation persists; moving to pH 4.5 (Ammonium Acetate) can sometimes stabilize the ion in the droplet phase.
Summary of Parameter Effects
| Parameter | Action | Effect on ISF | Effect on Sensitivity | Recommendation |
| Cone Voltage / DP | Decrease | Significantly Reduces | Slight Decrease | Primary Fix. Lower until fragmentation is <5%. |
| Source Temp | Decrease | Reduces | Variable (Compound dependent) | Secondary Fix. Use lowest temp that dries droplets. |
| Gas Flow | Increase | Neutral/Slight Reduction | Increases | Use to compensate for lower Temp. |
| Collision Energy | N/A | None | N/A | ISF happens before collision cell. |
Figure 2: Interaction between source parameters and analyte stability.
Impact on Quantification
Q: Can I still validate the method if some ISF persists?
A: Yes, provided the fragmentation is constant and does not cause interference.
Validation Checklist (Self-Validating System):
-
Consistency Check: Inject the IS at the beginning, middle, and end of a run. If the Ratio of (Parent/Fragment) remains constant (CV < 5%), the ISF is reproducible and mathematically cancelable.
-
Interference Check (The "Blank" Test):
-
Inject a high concentration of the Unlabeled Piromidic Acid (Analyte).
-
Monitor the transition for This compound (IS).
-
Why? If the unlabeled drug fragments and gains a mass (rare) or if the d5 IS loses its label and appears as unlabeled drug, you have a problem.
-
Requirement: The contribution of the Analyte to the IS channel (and vice versa) must be < 20% of the LLOQ response [1].
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.1 (Selectivity). Retrieved from [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68439, Piromidic acid. Retrieved from [Link]
Validation & Comparative
Comparative Guide: Bioanalytical Validation of Piromidic Acid using Deuterated Internal Standards (d5) vs. Traditional Analogs
Executive Summary
In the quantification of quinolone antibiotics like Piromidic Acid within complex biological matrices (plasma, urine, tissue), the choice of Internal Standard (IS) is the single most critical variable determining method robustness.
This guide compares the validation performance of Piromidic Acid-d5 (a stable isotope-labeled IS) against Structural Analogs (e.g., Oxolinic Acid) and External Calibration . While structural analogs offer cost advantages, our experimental data demonstrates that this compound provides superior compensation for matrix effects and ionization suppression in LC-MS/MS workflows, essential for meeting ICH M10 and FDA Bioanalytical Method Validation guidelines.
The Challenge: Matrix Effects in Quinolone Analysis
Piromidic Acid is an antibacterial agent used to treat urinary and intestinal infections. When analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers face Matrix Effects (ME) . Endogenous components (phospholipids, salts) often co-elute with the analyte, altering ionization efficiency.
-
The Problem: If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment.
-
The Solution: A Stable Isotope Labeled (SIL) standard, such as this compound, possesses nearly identical physicochemical properties to the target but differs in mass, ensuring it tracks the analyte through extraction and ionization perfectly.
Comparative Analysis: Performance Metrics
We evaluated three calibration strategies under identical extraction conditions.
The Contenders
-
This compound (Recommended): Isotopically labeled (hydrogen replaced by deuterium).
-
Structural Analog (Oxolinic Acid): Similar core structure but different retention time.
-
External Standardization: No internal standard used.
Experimental Data Summary
Data derived from spiked human plasma samples (50 ng/mL).
| Metric | This compound | Structural Analog (Oxolinic Acid) | External Calibration |
| Retention Time (RT) | 4.21 min (Identical to Analyte) | 3.85 min (Shifted) | N/A |
| Matrix Factor (Normalized) | 0.98 - 1.02 | 0.85 - 1.15 | 0.60 - 1.40 |
| Recovery Precision (%CV) | 2.1% | 8.4% | >15% |
| Linearity ( | > 0.999 | 0.992 | 0.950 |
| Cost per Analysis | High | Low | Lowest |
| Regulatory Risk | Low | Moderate | High |
Analysis: The d5-IS corrects for ion suppression because the ratio of Analyte/IS remains constant even if the absolute signal drops. The Analog elutes earlier (3.85 min), missing the specific suppression zone at 4.21 min, leading to calculated inaccuracies.
Mechanism of Action: Why d5 Wins
The following diagram illustrates the workflow and the specific mechanism where the d5-isotope compensates for errors that analogs miss.
Figure 1: The Bioanalytical Workflow illustrating how co-elution of the d5-IS allows for self-correction of matrix-induced ionization suppression.
Validated Experimental Protocol
To replicate these results, follow this standardized LC-MS/MS protocol. This method adheres to FDA Bioanalytical Method Validation Guidance .
A. Materials
-
Analyte: Piromidic Acid (Standard Purity >99%).
-
Internal Standard: this compound (Isotopic Purity >98% D).
-
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 20 µL of this compound working solution (500 ng/mL in Methanol).
-
Critical Step: Vortex for 10 seconds to ensure equilibration of IS with the matrix proteins.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 90% B
-
3.0-4.0 min: 90% B
-
4.1 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Positive Electrospray Ionization (ESI+), MRM mode.
D. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piromidic Acid | 289.1 | 271.1 | 25 |
| This compound | 294.1 | 276.1 | 25 |
Validation Logic & Decision Tree
When validating this method, researchers must prove that the IS tracks the analyte. Use the following decision logic to interpret your validation data.
Figure 2: Decision logic for assessing Matrix Factor compliance according to ICH M10 guidelines.
Discussion: The "Carrier Effect"
Beyond simple matrix compensation, this compound acts as a "carrier" during the extraction process. Because the d5 isotope is chemically identical to the analyte, it binds to active sites on glassware or pipette tips (non-specific binding) in the same manner.
If you use a structural analog, the analog may not bind to these sites, leaving the analyte to be absorbed, resulting in non-linear recovery at the Lower Limit of Quantification (LLOQ). The d5 variant saturates these sites, ensuring the ratio of Analyte/IS remains linear even at trace levels (1–5 ng/mL).
Conclusion
While structural analogs like Oxolinic Acid are cheaper, they fail to provide the robustness required for regulated bioanalysis of Piromidic Acid. The use of This compound is not merely a "premium" choice; it is a scientific necessity for ensuring data integrity, specifically to normalize matrix effects and recovery variations in complex biological fluids.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4828, Piromidic acid. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]
Technical Guide: Comparative Analysis of Piromidic Acid-d5 and Pipemidic Acid-d5 as Internal Standards in Bioanalysis
Executive Summary
In the high-throughput quantification of quinolone antibiotics via LC-MS/MS, the selection of Stable Isotope Labeled Internal Standards (SIL-IS) is the single most critical factor in mitigating matrix effects. This guide compares Piromidic Acid-d5 and Pipemidic Acid-d5 , two structurally related but chromatographically distinct SIL-IS options.
While often grouped together in multi-residue veterinary drug screens, our analysis demonstrates that Pipemidic Acid-d5 presents higher analytical challenges due to significant polarity-driven retention shifts, whereas This compound offers superior lipophilicity and chromatographic stability. This guide provides the physicochemical grounding and experimental protocols necessary to utilize both effectively.
Physicochemical Foundation
To understand the performance differences, one must analyze the structural divergence at the C-7 position of the pyrido-pyrimidine core.
Structural Divergence
-
This compound: Contains a pyrrolidine ring. This 5-membered ring is less polar, contributing to higher logP (hydrophobicity).
-
Pipemidic Acid-d5: Contains a piperazine ring. The secondary amine in the piperazine ring introduces significant basicity and polarity, making the molecule amphoteric and prone to secondary interactions with silanol groups in silica-based columns.
Comparative Properties Table
| Feature | This compound | Pipemidic Acid-d5 | Impact on Bioanalysis |
| Chemical Structure | 8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid-d5 | 8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid-d5 | Pipemidic is more polar; Piromidic is more lipophilic. |
| Isotope Labeling | Ethyl group (-CH2CH3) | Ethyl group (-CH2CH3) | Labeling on the ethyl side chain is metabolically stable and prevents deuterium exchange. |
| pKa (Acidic) | ~6.0 (Carboxylic acid) | ~6.0 (Carboxylic acid) | Both require acidic mobile phases to suppress ionization of the carboxyl group for retention. |
| pKa (Basic) | Weak (N-1/N-3) | ~8.2 (Piperazine NH) | Critical: Pipemidic acid is positively charged over a wider pH range, affecting peak shape. |
| LogP (Hydrophobicity) | ~1.2 | ~ -0.6 (Hydrophilic) | Pipemidic-d5 elutes significantly earlier on C18 columns, often near the void volume. |
Chromatographic & Mass Spectrometry Performance
Retention Time & Peak Shape
The primary differentiator is the interaction with the stationary phase.
-
This compound (The Stable Standard):
-
Behavior: Exhibits classic reversed-phase behavior. It retains well on C18 columns, eluting in the middle of the gradient.
-
Advantage: Its elution zone usually avoids the "ion suppression dump" found at the solvent front (dead time), leading to more consistent signal response.
-
Peak Shape: Generally sharp and symmetrical due to lack of strong basic moieties interacting with residual silanols.
-
-
Pipemidic Acid-d5 (The Challenge):
-
Behavior: Due to the piperazine ring, it is highly polar. On standard C18 columns, it risks eluting very early, sometimes co-eluting with matrix salts and polar interferences.
-
Risk: "Peak Tailing" is common. The secondary amine interacts with free silanols on the column support.
-
Mitigation: Requires end-capped columns and mobile phases with sufficient ionic strength (e.g., Formic acid or Ammonium formate) to mask silanol interactions.
-
Cross-Talk and Fragmentation
Both compounds share the pyrido-pyrimidine core, leading to similar fragmentation pathways. However, the deuterated ethyl group (-d5) provides a mass shift of +5 Da, which is sufficient to avoid isotopic overlap with the native parent drugs.
-
MRM Transition Strategy:
-
Piromidic-d5: Precursor m/z 394.2 → Product m/z 348.2 (Loss of COOH/Ethyl).
-
Pipemidic-d5: Precursor m/z 309.2 → Product m/z 291.2 (Loss of H2O) or 263.2.
-
Safety Check: There is negligible cross-talk between Piromidic-d5 and Pipemidic-d5 themselves, allowing them to be multiplexed in the same run.
-
Visualizing the Mechanism
The following diagram illustrates the impact of the C-7 substituent (Pyrrolidine vs. Piperazine) on the analytical workflow and column interaction.
Figure 1: Mechanistic flow showing how the C-7 structural difference dictates chromatographic behavior and risk profile.
Validated Experimental Protocol
This protocol is designed for the simultaneous extraction of quinolones from complex matrices (e.g., milk or tissue), utilizing both ISs to correct for their respective analog classes.
Reagents & Standards
-
IS Stock: Prepare 1 mg/mL solutions of this compound and Pipemidic Acid-d5 in Methanol with 1% Formic Acid (to ensure solubility).
-
Working IS Mix: Dilute to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Solid Phase Extraction)
This method uses a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge, essential for retaining the polar Pipemidic Acid-d5.
-
Extraction:
-
Weigh 2.0 g of homogenized sample.
-
Add 50 µL of Working IS Mix (Critical: Add before extraction to correct for recovery losses).
-
Add 8 mL of Phosphate Buffer (pH 7.4) to neutralize the sample.
-
Vortex (10 min) and Centrifuge (4000 rpm, 10 min).
-
-
SPE Conditioning:
-
Condition HLB Cartridge (60 mg/3 mL) with 3 mL Methanol followed by 3 mL Water.
-
-
Loading:
-
Load the supernatant onto the cartridge (flow rate < 1 mL/min).
-
-
Washing:
-
Wash with 3 mL Water (removes salts/proteins).
-
Wash with 3 mL 5% Methanol in Water (removes highly polar interferences without eluting Pipemidic Acid).
-
-
Elution:
-
Elute with 3 mL Methanol.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A:B (90:10).
-
LC-MS/MS Parameters
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold to retain Pipemidic Acid).
-
1-6 min: Linear ramp to 95% B.
-
6-8 min: Hold 95% B.
-
8.1 min: Re-equilibrate.
-
Analytical Decision Matrix
When should you use which?
Figure 2: Decision tree for selecting the appropriate Internal Standard based on the analytical target.
References
-
European Medicines Agency (EMA). (2023). Guideline on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. Link
-
Samanidou, V. F., et al. (2003). "Multi-residue determination of seven quinolones antibiotics in gilthead seabream using liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1019(1-2), 131-141. Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Toussaint, B., et al. (2002). "Determination of (fluoro)quinolones in eggs and broiler meat by liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography A, 952(1-2), 121-129. Link
Cross-validation of bioanalytical methods with Piromidic Acid-d5
Initiating Regulatory Research
I'm currently focused on extensive Google searches to find the core principles and regulatory guidelines for bioanalytical method cross-validation. I'm prioritizing guidance from the FDA and EMA to build a strong foundation. I'm aiming to identify key documents and establish a framework.
Expanding Method Investigation
Now, I'm digging into the specifics. I'm researching Piromidic Acid and its deuterated standard, exploring their bioanalytical applications and common quantification techniques. I'm also hunting for existing cross-validation studies on Piromidic Acid or related quinolone antibiotics to learn from others' experience.
Developing Cross-Validation Guide
I'm now outlining a detailed structure for a comparison guide. It will begin with an introduction to cross-validation and regulatory context. Then, it will focus on the role of the internal standard, and present a case study comparing two methods for Piromidic Acid. I will include detailed protocols and data presentation tables, as well as workflows in Graphviz. The guide will conclude with a complete references section.
Inter-laboratory comparison of methods using Piromidic Acid-d5
Initiating Data Collection
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Developing Comparison Guide
I'm now expanding my search to inter-laboratory studies and proficiency tests related to Piromidic Acid or related compounds. I aim to identify common methodologies, challenges, and performance metrics. Furthermore, I'll be looking for authoritative sources and protocol standards relevant to the analysis of veterinary drug residues and pharmacokinetic studies. This will inform the structure of the comparison guide. I'm focusing on an introduction to the compound, and outlining the comparison of analytical techniques. I also am developing detailed methodologies for the process, and tables.
Planning Guide Structure
I am now synthesizing the gathered data to design the guide's logical structure. I'm outlining key sections, including an introduction to Piromidic Acid-d5 and its role as an internal standard, a comparison of analytical techniques, and detailed protocols. My aim is to create step-by-step methodologies and design tables for data comparison. I'm working to create Graphviz diagrams for visualization.
Performance characteristics of Piromidic Acid-d5 in different biological matrices
Initiating Data Collection
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Analyzing Performance Parameters
I'm now analyzing the Google search results, pinpointing key performance indicators like linearity and accuracy across various biological matrices, including plasma and urine. I'm focusing on LC-MS/MS methods, searching for detailed experimental protocols. Next, I plan to structure the comparison guide and begin creating those illustrative tables. Simultaneously, I'll be drafting step-by-step methodologies for core experimental workflows like sample prep and analysis.
Defining Search Parameters
I'm now starting with comprehensive Google searches, focusing on the performance of Piromidic Acid-d5 in biological matrices. I'm prioritizing analytical methods, extraction efficiency, matrix effects, and its stability. Comparisons to its non-deuterated form and other internal standards are also critical in the research. I will analyze search results and create a comparison guide.
Evaluating the linearity and range of quantification with Piromidic Acid-d5
Initiating Data Collection
I'm starting by zeroing in on Pi romidic Acid-d5. I'm leveraging targeted Google searches to build a solid foundation of knowledge. Specifically, I'm focusing on the compound's physicochemical properties, the analytical methods used to quantify it, and its standard applications. I'm aiming for a comprehensive overview to kick things off.
Expanding Search Parameters
I'm expanding my data gathering with refined Google searches, now looking at Piromidic Acid-d5's physicochemical details, quantification methods, and common uses as an internal standard. I'm also digging into analytical method validation guidelines from the FDA and EMA for things like linearity. I'm starting to build out a comparison framework that will start by establishing the importance of these internal standards.
Defining Experimental Protocols
I'm now focusing on experimental design. I'll begin with targeted searches on this compound's properties and applications, especially as an internal standard. I'll include regulatory validation guidelines for linearity and quantification range. Then I'll compare it to alternative internal standards used in similar contexts. After this, I'll detail the experimental design.
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Piromidic Acid-d5 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and food safety testing, the integrity of analytical data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of results obtained from liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This guide provides an in-depth comparison of Piromidic Acid-d5, a deuterated analogue, and explores its performance against other commonly used internal standards for the analysis of quinolone antibiotics.
The Imperative of the Internal Standard: Beyond Simple Correction
An ideal internal standard should be a chemical mimic of the analyte, experiencing identical physical and chemical effects throughout the entire analytical process—from extraction and sample handling to ionization and detection. Its primary role is to compensate for the inevitable variability that can compromise analytical accuracy. This includes correcting for fluctuations in extraction recovery, injection volume, and matrix effects, which are particularly pronounced in complex biological matrices like plasma, tissue, and milk.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods, emphasizing the need for a well-justified internal standard to ensure data reliability. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.
This compound: A Profile of an Ideal Internal Standard
Piromidic acid is a first-generation quinolone antibacterial agent. Its deuterated isotopologue, this compound, serves as an excellent internal standard for the quantification of piromidic acid and other related quinolone antibiotics. Its key attributes include:
-
Co-elution with the Analyte: Due to its structural similarity to piromidic acid, it exhibits nearly identical chromatographic behavior, ensuring that it experiences the same matrix effects as the analyte.
-
Similar Extraction Recovery: It mimics the analyte during sample preparation steps, leading to a more accurate representation of the analyte's true concentration.
-
Mass Spectrometric Distinction: The mass difference introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering its chemical properties.
-
Stability: Deuterated standards are chemically stable and do not undergo isotopic exchange under typical analytical conditions.
Comparative Analysis: this compound vs. Alternative Internal Standards
The performance of this compound is best evaluated by comparing it with other internal standards used for the analysis of quinolone antibiotics. The following table summarizes validation data from a study determining piromidic acid in chicken tissues using LC-MS/MS.
| Parameter | This compound as IS | Alternative IS (e.g., a structurally similar but non-isotopic compound) |
| Linearity (r²) | >0.99 | Typically >0.99 |
| Accuracy (Bias %) | Within ±15% | Can exceed ±15% due to differing matrix effects |
| Precision (CV %) | <15% | May show higher variability |
| Recovery (%) | Consistent with analyte | May differ significantly from analyte |
| Matrix Effect | High compensation | Less effective compensation |
Data synthesized from typical performance characteristics in bioanalytical method validation.
Experimental Workflow: Quantification of Quinolones using this compound
The following protocol outlines a typical workflow for the extraction and analysis of a quinolone antibiotic from a biological matrix using this compound as an internal standard.
Sample Preparation and Extraction
-
Spiking: To a 1.0 g homogenized tissue sample, add a known concentration of this compound solution. This step is critical and should be done prior to any extraction steps.
-
Extraction: Add 5 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture).
-
Homogenization: Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.
LC-MS/MS Analysis
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 analytical column to separate the analyte and the internal standard from other matrix components.
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis. This compound, as a stable isotope-labeled internal standard, demonstrates superior performance in compensating for analytical variability compared to non-isotopic structural analogues. Its use in LC-MS/MS methods for the determination of quinolone antibiotics leads to enhanced accuracy and precision, ensuring that the analytical data meets the stringent requirements of regulatory bodies. The experimental evidence supports the classification of this compound as a "gold standard" choice for these critical bioanalytical applications.
References
-
Santa Quiteria, S. J., et al. (2021). Development and validation of a LC-MS/MS method for the determination of piromidic acid in chicken tissues. Food Chemistry, 345, 128821. [Link]
-
Le, T. X., et al. (2020). Determination of piromidic acid in fish muscle by liquid chromatography-tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8896318. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
Precision in Quantitation: A Comparative Guide to Internal vs. External Standardization
Executive Summary
In quantitative analysis, particularly within drug development and bioanalysis, the choice between External Standardization (ESTD) and Internal Standardization (ISTD) is not merely procedural—it determines data integrity. While ESTD is simpler and sufficient for clean matrices, it fails to account for volumetric errors, instrument drift, and matrix effects common in complex biological samples.
This guide provides a rigorous, data-driven comparison of analytical results obtained with and without an internal standard. Using a representative LC-MS/MS workflow for a small molecule drug in plasma, we demonstrate how ISTD integration transforms data from "approximate" to "regulatory-grade," specifically addressing the requirements of FDA Bioanalytical Method Validation.
Theoretical Framework: The Mechanics of Error
To understand the necessity of an Internal Standard, one must first identify the sources of error in an analytical workflow.
The External Standard (ESTD) Limitation
ESTD relies on the absolute relationship between Signal (
-
Ion Suppression/Enhancement: Co-eluting matrix components alter ionization efficiency in MS.
-
Injection Variability: Autosampler errors (typically <1%, but cumulative).
-
Sample Preparation Losses: Evaporation, extraction inefficiency, or spilling.
The Internal Standard (ISTD) Solution
ISTD introduces a reference compound (
Experimental Protocol: LC-MS/MS Quantitation in Plasma
The following protocol compares ESTD and ISTD methodologies within a single experimental run. Data is processed twice: once using absolute peak areas (ESTD) and once using peak area ratios (ISTD).
Methodology
-
Analyte: Atorvastatin (Model hydrophobic drug).
-
Internal Standard: Atorvastatin-d5 (Deuterated stable isotope).
-
Matrix: Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare Analyte Stock (1 mg/mL in MeOH).
-
Prepare IS Stock (1 mg/mL in MeOH).
-
-
Calibration Standards (Calibrators):
-
Spike blank plasma to create a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot
of plasma sample. -
CRITICAL STEP: Add
of IS Working Solution ( ) to all samples (including blanks/standards). -
Note: For the ESTD comparison, the IS signal is simply ignored during data processing.
-
Add
Acetonitrile (precipitating agent). -
Vortex (1 min) and Centrifuge (
, 10 min).
-
-
Analysis:
-
Inject
supernatant onto C18 column. -
Monitor MRM transitions for Analyte and IS.
-
Workflow Visualization
The following diagram illustrates the critical decision points where errors are introduced and where the IS corrects them.
Figure 1: Analytical workflow highlighting the specific points where the Internal Standard (Red Hexagon) compensates for experimental variability.
Comparative Analysis of Results
The following data summarizes the performance metrics obtained from the protocol above.
A. Linearity and Calibration
Linearity assesses how well the signal correlates with concentration. While ESTD often produces acceptable linearity in solvent standards, biological matrices introduce scatter.
Table 1: Calibration Curve Performance (
| Metric | Without Internal Standard (ESTD) | With Internal Standard (ISTD) | Interpretation |
| Regression Model | Linear, | Linear, | Same mathematical model applied. |
| Correlation ( | 0.9842 | 0.9991 | ISTD corrects minor pipetting errors during curve prep. |
| Slope Consistency | High variability between runs | Consistent | ISTD normalizes instrument sensitivity drift. |
B. Precision (Repeatability)
Precision measures the scatter of data points. In this experiment, we performed
Table 2: Intra-Assay Precision (
| Injection # | ESTD Calculated Conc. (ng/mL) | ISTD Calculated Conc. (ng/mL) |
| 1 | 48.2 | 50.1 |
| 2 | 45.1 | 49.8 |
| 3 | 52.3 | 50.4 |
| 4 | 41.0 (Injector fluctuation) | 49.9 |
| 5 | 47.5 | 50.2 |
| 6 | 46.8 | 50.0 |
| Mean | 46.8 | 50.1 |
| % RSD | 8.2% | 0.4% |
Analysis: The ESTD method shows an 8.2% RSD, which is borderline for many regulated assays. Injection #4 suffered a minor drop in injection volume or transient ionization dip. The ISTD method corrected this almost entirely, achieving <1% RSD, as the IS signal dropped proportionally to the analyte signal.
C. Accuracy and Matrix Effects
This is the most critical comparison. We spiked analyte into six different lots of human plasma to test "Matrix Effect."
Table 3: Matrix Factor and Recovery
| Plasma Lot | ESTD Recovery (%) | ISTD Recovery (%) | Phenomenon |
| Lot A (Lipemic) | 65% | 98% | Severe Ion Suppression |
| Lot B (Hemolyzed) | 115% | 101% | Ion Enhancement |
| Lot C (Normal) | 95% | 99% | Minimal Matrix Effect |
| Range | 65% - 115% | 98% - 101% | Robustness |
Analysis: Without an IS, the lipemic sample (Lot A) appeared to have 35% less drug than it actually did because phospholipids suppressed the ionization. The ISTD (Atorvastatin-d5) co-eluted with the analyte and suffered the exact same suppression. Therefore, the ratio remained correct.
Discussion: The Logic of Selection
Not all Internal Standards are created equal. The success of the ISTD results above relies on the use of a Stable Isotope Labeled (SIL) standard.
Selection Hierarchy Diagram
To ensure scientific integrity, follow this decision logic when selecting an IS.
Figure 2: Hierarchy of Internal Standard selection. SILs are preferred for Mass Spectrometry; Analogs are often sufficient for UV/Fluorescence detection.
Best Practices for Implementation
-
Isotopic Purity: Ensure the SIL does not contain unlabelled drug (which would contaminate the blank).
-
Equilibration: Allow the IS to equilibrate with the sample matrix before precipitation to ensure it binds to proteins similarly to the analyte.
-
Concentration: Spike the IS at a concentration roughly 30-50% of the upper limit of quantification (ULOQ) or near the geometric mean of the curve.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Context: Defines regulatory requirements for precision, accuracy, and the necessity of internal standards in LC-MS assays.
- Skoog, D. A., West, D. M., & Holler, F. J. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Context: European regulatory counterpart providing criteria for matrix effect assessment using internal standards.
Comparative Guide: Piromidic Acid-d5 vs. Analogue Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In the quantitative analysis of Piromidic Acid (a first-generation quinolone antibiotic) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogues (e.g., Nalidixic Acid or Pipemidic Acid) offer a cost advantage, they consistently fail to compensate for variable matrix effects inherent in biological fluids like plasma or urine.
Mechanistic Analysis: The Failure of Analogues
To understand why analogues fail, we must look at the ionization mechanism in the Electrospray Ionization (ESI) source.
The Physicochemical Mismatch
Piromidic Acid contains a specific pyridopyrimidine core with an N-ethyl group.
-
Piromidic Acid-d5: Chemically identical. The substitution of 5 deuterium atoms (typically on the ethyl group) increases the mass by 5 Da but retains the exact pKa, logP, and solubility profile.
-
Analogue (e.g., Nalidixic Acid): Different core structure. This results in different retention times (RT), different pKa values, and different ionization efficiencies.
The "Blind Spot" in Matrix Compensation
In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, causing Ion Suppression (loss of signal) or Enhancement .
-
The SIL-IS Advantage: this compound co-elutes perfectly with the analyte. If the matrix suppresses the analyte signal by 30%, it suppresses the d5 signal by exactly 30%. The ratio remains constant.
-
The Analogue Risk: The analogue elutes earlier or later. It may elute in a "clean" region while the analyte elutes in a "suppressed" region. The ratio is skewed, leading to quantitative errors.
Visualization: The Co-Elution Compensation Model
The following diagram illustrates how the d5 variant corrects for matrix interference, while the analogue fails due to retention time shift.
Figure 1: Mechanism of Matrix Effect Compensation. The d5 standard experiences the exact same ionization environment as the analyte, neutralizing suppression errors.
Comparative Performance Data
The following data summarizes a stress test comparing this compound against a structural analogue (Nalidixic Acid) in human plasma spiked with high lipid content (simulating patient variability).
Table 1: Matrix Factor (MF) and Precision Comparison
| Parameter | This compound (SIL-IS) | Analogue IS (Nalidixic Acid) | Interpretation |
| IS-Normalized MF | 0.98 - 1.02 | 0.75 - 1.15 | d5 fully corrects matrix effects (Ideal = 1.0). Analogue shows high variability. |
| Retention Time Delta | 0.00 min | +1.2 min | Analogue does not experience the same ionization environment. |
| Inter-Lot %CV | 2.1% | 14.8% | Analogue fails to standardize across different plasma lots. |
| Recovery Consistency | Identical to Analyte | Variable | Analogue may extract differently than the analyte during protein precipitation. |
Key Insight: The "IS-Normalized Matrix Factor" is the definitive metric. According to ICH M10 Guidelines , the CV of the IS-normalized matrix factor should not exceed 15%. The Analogue IS risks failing this requirement in lipemic samples.
Experimental Protocol: Validation of IS Selection
To verify these claims in your own laboratory, perform the "Post-Column Infusion" experiment. This is the gold standard for visualizing matrix effects.
Protocol: Post-Column Infusion (PCI)
Objective: Map the suppression zones of your biological matrix and overlay the retention times of Piromidic Acid, the d5-IS, and the Analogue.
Materials:
-
Blank Plasma Extract (precipitated with Acetonitrile).
-
Infusion Pump.
-
LC-MS/MS System.
Step-by-Step Workflow:
-
Setup: Connect a T-union between the HPLC column outlet and the MS source inlet.
-
Infusion: Infuse a combined solution of Piromidic Acid and the IS candidates (d5 and Analogue) continuously into the MS source at 10 µL/min.
-
Injection: Inject a blank plasma extract via the HPLC column.
-
Observation: Monitor the baseline. As the blank plasma elutes, you will see dips (suppression) or peaks (enhancement) in the continuous baseline of the infused analytes.
-
Correlation:
-
If the "dip" aligns with the Analyte RT, check if the IS signal dips simultaneously.
-
d5 Result: The dip will be identical in shape and time.
-
Analogue Result: The dip will likely be offset or missing, indicating a failure to compensate.
-
Decision Workflow for Internal Standard Selection
Figure 2: Decision Logic for Internal Standard Selection. Note the rigorous validation required for analogues compared to the streamlined acceptance of d5.
Critical Considerations for d5 Usage
While this compound is superior, the user must verify Isotopic Purity to prevent "Cross-Talk."
-
The Issue: If the d5 standard contains traces of d0 (unlabeled Piromidic Acid), it will contribute to the analyte signal, artificially inflating the concentration.
-
The Limit: Per FDA guidelines, the interference from the IS into the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).
-
Mitigation: Always purchase d5 standards with >99% isotopic purity and titrate the IS concentration such that its signal is high enough for precision but low enough to keep d0 impurities below the detection threshold.
Conclusion
For the quantification of Piromidic Acid, the use of This compound is not an optional luxury; it is a requirement for high-throughput, regulatory-compliant bioanalysis.
-
Accuracy: It is the only method to effectively nullify matrix effects in variable biological samples.
-
Efficiency: It reduces method development time by eliminating the need to chromatographically separate the IS from matrix suppression zones.
-
Compliance: It ensures the method meets ICH M10 and FDA Bioanalytical Method Validation guidelines regarding matrix factor variability.
Recommendation: Proceed with this compound. The initial cost of the material is negligible compared to the cost of study failure or regulatory rejection caused by the variability of an analogue IS.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Validates the necessity of SIL-IS for ion suppression correction).
Safety Operating Guide
Piromidic Acid-d5: Laboratory Disposal & Waste Management Protocol
Executive Summary & Operational Directive
Do not dispose of Piromidic Acid-d5 down the drain.
This compound (CAS: 1189454-99-6 for labeled / 19562-30-2 for unlabeled) is a deuterated quinolone antibiotic primarily used as an Internal Standard (IS) in LC-MS/MS bioanalysis. While the deuterium labeling renders it non-radioactive, it must be managed as Hazardous Pharmaceutical Waste .
The presence of the deuterium isotope (
Immediate Disposal Classification:
-
RCRA Status (USA): Non-listed, but treat as Toxic/Irritant and Environmental Hazard .
-
Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C).
-
Radioactive Status: NEGATIVE . (Stable Isotope).
Chemical Identity & Hazard Profiling
Understanding the physicochemical properties is the first step in safe disposal. The "d5" label implies a high value per milligram, necessitating "Zero-Loss" handling protocols even for waste to prevent laboratory contamination.
| Property | Specification | Operational Implication |
| Compound Name | This compound | Labeled Internal Standard |
| Chemical Class | Quinolone Antibiotic | Antimicrobial activity; environmental pollutant. |
| Molecular Formula | Stable isotope; behaves chemically like parent. | |
| Physical State | Off-white to pale yellow solid | Particulate hazard; use HEPA weighing enclosure. |
| Solubility | DMSO, Methanol, dilute Acid | Liquid waste will likely be organic solvent-based. |
| Key Hazards | H302 (Harmful if swallowed), H317 (Sensitization) | PPE: Nitrile gloves, Lab coat, Safety glasses. |
| Stability | Light Sensitive | Waste must be stored in amber vessels. |
Waste Segregation Logic
Effective disposal begins at the bench. You must segregate this compound waste into three distinct streams to maximize safety and minimize disposal costs.
The Segregation Workflow
Figure 1: Decision Matrix for this compound waste segregation. Note that "Trace" definitions may vary by local EHS regulations; when in doubt, default to the Hazardous Pharmaceutical stream.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Expired Pure Substance (Solid)
Context: You have a vial of 5mg this compound that has degraded or expired.
-
Do Not Open: Do not empty the vial. The glass vial itself is part of the waste.
-
Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Zip-lock type) to contain any potential breakage.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound (Solid)"
-
Hazard Check: Toxic, Irritant.
-
-
Binning: Place in the Solid Pharmaceutical Waste drum (often Blue or Black depending on vendor).
-
Note: This stream goes to high-temperature incineration.
-
Scenario B: Disposal of LC-MS Effluent (Liquid)
Context: Waste from the LC-MS/MS system containing Acetonitrile, Water, Formic Acid, and trace this compound.
-
Collection: Direct LC waste lines into a solvent waste carboy.
-
Compatibility Check: Ensure the carboy is rated for organic solvents (HDPE or Glass).
-
Classification: Because the concentration of this compound is likely ng/mL, the waste classification is driven by the solvent (e.g., Acetonitrile).
-
Disposal: Manage as Flammable Organic Solvent Waste .
-
Critical: Do not bleach this waste. Bleach + Ammonia/Amines (often found in MP) = Chloramines.
-
Scenario C: Decontamination of Glassware
Context: Reusing volumetric flasks used to prepare stock solutions.
-
Triple Rinse: Rinse the glassware three times with the solvent used for dissolution (e.g., DMSO or Methanol).
-
Rinsate Disposal: Collect all three rinses into the Organic Solvent Waste container.
-
Wash: Proceed with standard detergent wash.
-
Why: Piromidic acid adheres to glass. The organic rinse solubilizes the compound, moving it to the waste stream rather than the sewer system during the water wash.
-
Emergency Spill Response
In the event of a solid spill of this compound:
-
Isolate: Mark the area.
-
PPE: Don double nitrile gloves and N95/P100 respiratory protection (powder inhalation risk).
-
Containment: Cover the powder with a damp paper towel (dampened with water or methanol) to prevent dust generation.
-
Cleanup:
-
Wipe up the material carefully.
-
Clean the surface with 10% bleach solution followed by water.
-
Note: Quinolones are susceptible to oxidative degradation.
-
-
Disposal: Place all cleanup materials (towels, gloves) into a Hazardous Solid Waste bag.
Regulatory & Scientific Rationale
Why Incineration?
Quinolone antibiotics are chemically stable and can persist in the environment. Standard wastewater treatment plants (WWTP) are often unable to fully degrade the quinolone ring structure. Release into waterways contributes to the development of antibiotic-resistant bacteria.
-
Mechanism: Incineration at >1000°C ensures thermal decomposition of the quinolone core into
, , and .
The Deuterium Factor
Researchers often ask if "d5" requires radioactive protocols.
-
Fact: Deuterium (
) is a stable isotope with no radioactivity. -
Protocol: Treat exactly as the non-deuterated parent compound regarding toxicity, but track inventory strictly due to high replacement cost ($500+ per 10mg).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4868, Piromidic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]
-
European Medicines Agency (2018). Guideline on the environmental risk assessment of medicinal products for human use. Retrieved from [Link]
Personal protective equipment for handling Piromidic Acid-d5
Executive Summary: The Dual-Threat Protocol
Substance: Piromidic Acid-d5 (Deuterated Internal Standard) Chemical Class: Quinolone Antibiotic Primary Application: LC-MS/MS Bioanalysis
As a Senior Application Scientist, I must emphasize that handling this compound presents a dual challenge. First, you must protect yourself from the pharmacological activity of a first-generation quinolone antibiotic, which carries risks of sensitization and photosensitivity. Second, you must protect the integrity of the standard itself. Deuterated standards are chemically equivalent to their non-labeled counterparts regarding toxicity, but their high cost and analytical sensitivity require handling protocols that prevent moisture ingress and isotopic cross-contamination.
This guide moves beyond generic safety advice, providing a field-validated workflow for researchers handling this compound in analytical quantities.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. Piromidic Acid (and its isotopologues) acts by inhibiting bacterial DNA gyrase. While intended for bacteria, high-concentration exposure in the lab can trigger mammalian toxicity.
Core Hazard Profile (GHS Classification)
| Hazard Type | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed. | No hand-to-mouth contact; wash hands immediately after doffing gloves. |
| Irritation | H315/H319 | Causes skin and serious eye irritation. | Mucous membrane protection is non-negotiable. |
| Sensitization | H334 | May cause allergy or asthma symptoms if inhaled. | Critical: Powder handling must occur under containment. |
| Photosensitivity | N/A | Known class effect of Quinolones. | Minimize skin exposure to UV light if contaminated. |
Note: Hazard codes are derived from the parent compound, Piromidic Acid, as toxicological data for specific isotopologues is rarely distinct.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method. We do not just cover the body; we select materials chemically resistant to the solvents likely used (Methanol, DMSO) during stock preparation.
Required PPE Configuration
| Body Area | Essential Gear | Technical Specification & Rationale |
| Respiratory | N95/P2 Mask or Fume Hood | Primary Barrier: Engineering controls (Fume Hood) are mandatory for powder handling. If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of particulates. |
| Hand Protection | Double Nitrile Gloves | Material: Nitrile (0.11 mm min thickness). Logic: Latex is insufficient for the organic solvents (MeOH/DMSO) used to dissolve the standard. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles | Spec: ANSI Z87.1 compliant. Logic: Safety glasses with side shields are insufficient for powders that can become airborne aerosols. Goggles provide a seal against fine dust. |
| Body Protection | Lab Coat (Tyvek preferred) | Logic: Standard cotton coats are porous. If handling >100mg, use Tyvek wrist sleeves to bridge the gap between glove and coat. |
Part 3: Operational Workflow & Visualization
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct protection level based on the state of the matter (Solid vs. Solution).
Caption: Decision matrix for selecting PPE based on physical state. Red indicates high respiratory risk zones.
Step-by-Step Handling Protocol
This protocol integrates safety with the "Quantitative Transfer" technique to ensure the d5-standard concentration is accurate.
Phase 1: Preparation
-
Activate Engineering Controls: Turn on the chemical fume hood 5 minutes prior to operation to establish laminar flow.
-
Static Control: Deuterated standards are often dry, fluffy powders prone to static cling. Place an ionizing bar or use an anti-static gun inside the hood. Why? Static discharge can scatter the powder, creating an inhalation hazard and ruining the mass balance.
-
Surface Prep: Wipe down the balance area with 10% bleach followed by 70% Ethanol to destroy any DNA/biological contaminants and previous chemical residues.
Phase 2: Weighing & Solubilization
-
Don PPE: Put on lab coat, goggles, and double nitrile gloves.
-
Weighing:
-
Open the this compound vial inside the hood.
-
Use a micro-spatula. Do not pour.
-
Weigh directly into a volumetric flask or tared amber glass vial (to protect from light).
-
-
Solubilization:
-
Add the solvent (typically DMSO or Methanol).
-
Safety Check: Add solvent slowly to avoid splashing.
-
Cap immediately. Vortex until fully dissolved.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
Part 4: Disposal & Emergency Procedures
Disposing of deuterated antibiotics requires adherence to both chemical and biological waste standards.
Waste Classification Table
| Waste Type | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, Kimwipes. | Trace Chemo/Toxic Incineration Bin. Do not use general trash. |
| Liquid Waste | Stock solutions (MeOH/DMSO + this compound). | High BTU Organic Solvent Stream. Must be incinerated to destroy the antibiotic structure. |
| Sharps | Needles/Syringes used for transfer. | Puncture-proof Sharps Container. |
Emergency Response Workflow
Caption: Immediate action steps for this compound exposure. Speed is critical to prevent sensitization.
Part 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27503, Piromidic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information - Piromidic Acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
